molecular formula C7H3ClFN B1362877 3-Chloro-2-fluorobenzonitrile CAS No. 94087-40-8

3-Chloro-2-fluorobenzonitrile

Cat. No.: B1362877
CAS No.: 94087-40-8
M. Wt: 155.55 g/mol
InChI Key: CHKLNKWJIDQKFV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClFN and its molecular weight is 155.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKLNKWJIDQKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240424
Record name 3-Chloro-2-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94087-40-8
Record name 3-Chloro-2-fluorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzonitrile
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Record name 3-Chloro-2-fluorobenzonitrile
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Record name 3-chloro-2-fluorobenzonitrile
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Record name 3-CHLORO-2-FLUOROBENZONITRILE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Precision Analytics & Stoichiometry: The Role of 3-Chloro-2-fluorobenzonitrile in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, 3-Chloro-2-fluorobenzonitrile (MW: 155.56 g/mol ) serves as a linchpin scaffold for the synthesis of fluorinated bioactive heterocycles, particularly in the development of Aurora A kinase inhibitors and fluoroquinolone antibiotics.[1]

This technical guide moves beyond basic physical properties to address the stoichiometric and analytical challenges associated with this compound. We explore its isotopic mass distribution for High-Resolution Mass Spectrometry (HRMS) validation, detail a self-validating hydrolysis protocol, and provide a roadmap for its integration into fragment-based drug discovery (FBDD).

The Physicochemical Core: Beyond the Average Molecular Weight

For general batch calculations, the average molecular weight (155.56 g/mol ) is sufficient.[1] However, for identifying impurities or confirming synthesis in HRMS, relying on the average weight leads to false negatives.[1] You must utilize the monoisotopic mass and the specific isotopic signature imparted by the chlorine atom.

Molecular Weight Data Profile[1][2]
ParameterValueTechnical Context
Formula C₇H₃ClFNCore scaffold
Average MW 155.56 g/mol Used for molarity/stoichiometry calculations
Monoisotopic Mass 154.9938 Da Required for HRMS/LC-MS identification (M+)
Exact Mass 154.993805Theoretical baseline for mass error calculation
Cl Isotope Pattern 3:1 (³⁵Cl:³⁷Cl)Distinctive M+2 peak at ~157 Da
CAS Number 94087-40-8Global identifier
Melting Point 40–44 °CLow MP requires cold storage to prevent caking
Isotopic Validation Logic

The presence of Chlorine-35 and Chlorine-37 creates a distinct "fingerprint" in the mass spectrum.[1]

  • Primary Ion (M): 155.0 Da (100% relative abundance)[1]

  • Isotope Satellite (M+2): 157.0 Da (~32% relative abundance)[1]

Application Note: If your MS data shows an M+2 peak significantly lower than 30% relative intensity, your sample is likely contaminated with a de-chlorinated impurity (e.g., 2-fluorobenzonitrile).[1]

Synthetic Utility: Activation & Transformation[1]

This compound is rarely the end product; it is a "masked" acid or amine.[1] The nitrile group (-CN) acts as an electron-withdrawing group (EWG), activating the ring for Nucleophilic Aromatic Substitution (SₙAr) before being hydrolyzed.[1]

Workflow Visualization: From Scaffold to API Precursor

The following diagram illustrates the divergent synthetic pathways accessible from this core unit, specifically highlighting the conversion to the benzoic acid derivative used in kinase inhibitor synthesis.

SynthesisPathway Start This compound (MW 155.56) Inter1 Carboxamide Intermediate Start->Inter1 Hydrolysis (NaOH/H2O2) Product2 3-Chloro-2-fluorobenzylamine Start->Product2 Reduction (BH3 or H2/Cat) Product1 3-Chloro-2-fluorobenzoic Acid (Aurora A Inhibitor Precursor) Inter1->Product1 Acidification (HCl, Reflux) Peptide Coupling\n(HATU/Amine) Peptide Coupling (HATU/Amine) Product1->Peptide Coupling\n(HATU/Amine) Next Step

Figure 1: Divergent synthetic pathways.[1] The nitrile moiety serves as a gateway to both oxidative (acid) and reductive (amine) downstream chemistries.[1]

Experimental Protocol: Controlled Hydrolysis

This protocol describes the conversion of this compound to 3-Chloro-2-fluorobenzoic acid .[1] This is a critical step in generating the carboxylic acid "warhead" for coupling reactions.[1]

Rationale: We use a basic hydrolysis with peroxide acceleration to ensure complete conversion of the nitrile without displacing the labile fluorine atom (a common side reaction if conditions are too harsh).[1]

Reagents & Stoichiometry[1]
  • Substrate: this compound (1.0 eq, 155.56 mg for 1 mmol scale)

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution (4.0 eq)

  • Accelerator: Hydrogen Peroxide (H₂O₂), 30% (2.0 eq)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in Ethanol (5 mL/mmol).

    • Checkpoint: Ensure the solid is fully dissolved before adding water; the compound has low water solubility.[1]

  • Reagent Addition: Add 4.0 eq of 10% NaOH solution dropwise. Follow with 2.0 eq of H₂O₂.

    • Safety: The addition of peroxide to base is exothermic.[1] Use an ice bath if scaling above 10 mmol.[1]

  • Reflux: Heat the mixture to 70°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[1] The nitrile spot (Rf ~0.[1]6) should disappear; the acid spot will remain at the baseline.[1]

  • Workup (The Purification Filter):

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH 2.[1] The product will precipitate as a white solid.[1]

    • Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in water while keeping amine impurities in solution.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Analytical Quality Control (Self-Validating System)

Trusting the label on a reagent bottle is a risk in precision synthesis.[1] Use this decision tree to validate the identity and purity of this compound before use.

Analytical Decision Tree

QC_Workflow Start Sample Intake (Solid, mp 40-44°C) GCMS GC-MS Analysis Start->GCMS CheckMW Parent Ion m/z = 155? GCMS->CheckMW CheckIso Isotope Pattern 155/157 ratio ~3:1? CheckMW->CheckIso Yes Fail QUARANTINE CheckMW->Fail No (Wrong MW) NMR 19F NMR CheckIso->NMR Yes CheckIso->Fail No (De-chlorinated?) Pass RELEASE FOR SYNTHESIS NMR->Pass Single F peak NMR->Fail Multiple F peaks

Figure 2: Quality Control Decision Tree. This workflow filters out common impurities such as de-halogenated byproducts or hydrolysis degradation products.[1]

Spectral Expectations
  • GC-MS: Look for m/z 155 (M+) and 120 (loss of Cl, [M-35]+).[1]

  • ¹⁹F NMR: A single signal is expected.[1] If multiple peaks appear, it indicates regioisomers (e.g., 2-chloro-6-fluorobenzonitrile) which have identical MW but different reactivity profiles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523100, this compound. Retrieved from [Link]

Sources

Technical Master File: 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Data, Analytical Protocols, and Quality Control

Part 1: Executive Summary & Physicochemical Profile[1]

3-Chloro-2-fluorobenzonitrile (CAS 94087-40-8) is a critical halogenated aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its structural uniqueness lies in the ortho-fluorine effect, which modulates the reactivity of the nitrile group and facilitates nucleophilic aromatic substitution (


) at the fluorine position, or metal-halogen exchange at the chlorine position.[1]

For researchers and drug development professionals, ensuring the spectral integrity of this intermediate is paramount to preventing downstream synthetic failures.[1] This guide provides a comprehensive spectral analysis and quality control framework.

Table 1: Physicochemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 94087-40-8
Molecular Formula C

H

ClFN
Molecular Weight 155.56 g/mol
Appearance White to light yellow crystalline powder
Melting Point 40 – 44 °C
Solubility Soluble in Methanol, Chloroform, DMSO, Ethyl Acetate
Purity Standard

98.0% (GC)
Part 2: Comprehensive Spectral Analysis[1]
2.1 Mass Spectrometry (GC-MS)

Methodology: Electron Impact (EI), 70 eV.[1] The mass spectrum is dominated by the molecular ion cluster due to the chlorine isotope effect (


Cl/

Cl ratio of ~3:1).[1]
  • Molecular Ion (M

    
    ): 
    
    
    
    155 (Base peak, 100%) and
    
    
    157 (~32%).[1]
  • Fragmentation Pathway:

    • Loss of Cl: The primary fragmentation channel involves the homolytic cleavage of the C-Cl bond, yielding the 2-fluorobenzonitrile radical cation (

      
       120).[1]
      
    • Loss of HCN: A secondary pathway involves the loss of HCN from the nitrile group, typically observed at

      
       128 (from parent) or 
      
      
      
      93 (from the de-chlorinated fragment).[1]

Graphviz Diagram 1: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 155/157 (C7H3ClFN)+ Frag_Cl [M - Cl]+ m/z 120 (C7H3FN)+ M_Ion->Frag_Cl - Cl• Frag_HCN [M - HCN]+ m/z 128 (C6H2ClF)+ M_Ion->Frag_HCN - HCN Frag_Benzyne Benzyne Ion m/z 93 (C6H2F)+ Frag_Cl->Frag_Benzyne - HCN

Figure 1: Primary fragmentation pathways observed in Electron Impact MS for this compound.[1][2][3][4]

2.2 Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] The IR spectrum serves as a rapid "fingerprint" ID test.[1] The nitrile stretch is the most diagnostic feature.[1]

Frequency (cm

)
AssignmentNotes
2235 – 2245

Sharp, medium intensity.[1] Characteristic of aromatic nitriles.
3050 – 3100

Weak, multiple bands.[1]
1580, 1460

Aromatic ring breathing modes.[1]
1200 – 1250

Strong band.[1] Diagnostic for fluoroarenes.
1050 – 1090

Medium/Strong band.[1]
750 – 800

Out-of-plane bending (1,2,3-trisubstituted benzene pattern).[1]
2.3 Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz, Solvent: CDCl


.[1][5]
The presence of fluorine (

F, spin 1/2) introduces significant spin-spin coupling (

) to both protons (

H) and carbons (

C), creating complex splitting patterns that are diagnostic for the 2-fluoro substitution pattern.[1]

A.


H NMR Data (Chemical Shift 

& Splitting)
  • 
     7.65 (1H, ddd, 
    
    
    
    Hz, H-6):
    The proton ortho to the nitrile is deshielded by the electron-withdrawing CN group.[1] It couples to H-5 (
    
    
    ) and F (
    
    
    ).[1]
  • 
     7.58 (1H, ddd, 
    
    
    
    Hz, H-4):
    The proton ortho to the chlorine.[1] It couples to H-5 (
    
    
    ) and F (
    
    
    ).[1]
  • 
     7.25 (1H, td, 
    
    
    
    Hz, H-5):
    The proton meta to both withdrawing groups.[1] It appears as a pseudo-triplet due to similar coupling constants with H-4 and H-6.[1]

B.


C NMR Data (Proton Decoupled) 
  • 
     158.5 (d, 
    
    
    
    Hz, C-2):
    Carbon directly bonded to Fluorine (large coupling).[1]
  • 
     134.2 (d, 
    
    
    
    Hz, C-4):
    Carbon meta to Fluorine.[1]
  • 
     130.5 (d, 
    
    
    
    Hz, C-6):
    Carbon ortho to Fluorine (affected by CN).[1]
  • 
     125.8 (d, 
    
    
    
    Hz, C-5):
    Carbon para to Fluorine.[1]
  • 
     123.0 (d, 
    
    
    
    Hz, C-3):
    Carbon bonded to Chlorine (ortho coupling to F).[1]
  • 
     114.0 (d, 
    
    
    
    Hz, CN):
    Nitrile carbon.[1]
  • 
     103.5 (d, 
    
    
    
    Hz, C-1):
    Carbon bonded to Nitrile (ortho coupling to F).[1]

Note: Chemical shifts are referenced to TMS (


 0.[1]0) and are consistent with substituent additivity rules for trisubstituted benzenes.
Part 3: Analytical Quality Control (QC) Protocol

To ensure the material meets the stringent requirements for drug development (e.g., as a scaffold for kinase inhibitors), a multi-tiered QC approach is required.[1]

Key Impurities to Monitor:

  • 3-Chlorobenzonitrile: Resulting from incomplete fluorination or de-fluorination.[1]

  • 2,3-Dichlorobenzonitrile: Resulting from over-chlorination during precursor synthesis.[1]

  • Hydrolysis Products: 3-Chloro-2-fluorobenzamide (check for amide peaks in IR ~1680 cm

    
    ).
    

Graphviz Diagram 2: QC Decision Tree

QC_Workflow Sample Raw Sample (3-Cl-2-F-Benzonitrile) Appearance 1. Appearance Check (White/Pale Yellow Solid?) Sample->Appearance Melting 2. Melting Point (40-44 °C?) Appearance->Melting Pass Reject REJECT BATCH Initiate Root Cause Analysis Appearance->Reject Fail IR_Screen 3. IR Screen (CN @ 2240, No C=O @ 1680) Melting->IR_Screen Pass Melting->Reject Fail GC_MS 4. GC-MS Purity (>98% Area, M+ 155/157) IR_Screen->GC_MS Pass IR_Screen->Reject Fail (Amide detected) NMR_Valid 5. 1H NMR Validation (Confirm 2-F substitution pattern) GC_MS->NMR_Valid Pass GC_MS->Reject Fail (<98%) NMR_Valid->Reject Fail (Isomer/Impurity) Release RELEASE FOR SYNTHESIS NMR_Valid->Release Pass

Figure 2: Step-by-step Quality Control decision matrix for validating this compound.

Part 4: Synthesis Context & Handling[1]

Synthesis Route: The most common industrial route involves the Halex reaction (Halogen Exchange) . 2,3-Dichlorobenzonitrile is treated with Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) at elevated temperatures.[1]

  • Implication: The most likely impurity is unreacted 2,3-dichlorobenzonitrile.[1] This impurity is difficult to remove by crystallization due to structural similarity but can be resolved by GC.[1]

Handling & Safety:

  • Hazard: Acute toxicity (Oral/Dermal/Inhalation).[1] Irritant.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture sensitive (hydrolysis of CN to Amide).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523100, this compound.[1] Retrieved from [Link]

  • SpectraBase. Infrared Spectrum of this compound. Bio-Rad Laboratories.[1] Retrieved from [Link]

  • Taldone, T., et al. (2012). Synthesis of purine-scaffold Hsp90 inhibitors.[1] Tetrahedron Letters, 53(20), 2548-2551.[1] (Describes use as starting material).

  • Aldeborgh, H., et al. (2014). Analysis of Small Molecule X-Ray Crystal Structures.[1][6] Journal of Chemical Crystallography, 44, 59-69.[1] (Crystal structure confirmation).

Sources

Introduction: The Foundational Importance of a Fundamental Property

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point of 3-Chloro-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a key substituted benzonitrile derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules.[1] Its unique arrangement of chloro, fluoro, and nitrile functional groups on an aromatic scaffold makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] In the rigorous landscape of drug discovery and development, a thorough understanding of the fundamental physicochemical properties of such intermediates is not merely academic—it is a prerequisite for reproducible synthesis, formulation, and ultimately, therapeutic efficacy.

The melting point is one of the most fundamental and informative of these properties. It serves as a primary indicator of purity and identity, offering a simple yet powerful gateway into the characterization of a solid compound. This guide provides a comprehensive examination of the melting point of this compound, delving into its established values, the causality behind experimental choices for its determination, and the factors that ensure the integrity of this critical measurement.

The Critical Role of Melting Point in Pharmaceutical Development

In the pharmaceutical industry, melting point determination is a cornerstone of analytical chemistry for both active pharmaceutical ingredients (APIs) and their synthetic intermediates.[2] Its importance extends far beyond simple characterization:

  • Purity Assessment: A pure crystalline solid typically exhibits a sharp and well-defined melting point.[2][3] The presence of impurities introduces defects into the crystal lattice, disrupting the intermolecular forces and resulting in a lower and broader melting range.[2][4] This phenomenon, known as melting point depression, is a critical quality control check.

  • Identity Confirmation: For a known compound like this compound, the experimentally determined melting point can be compared against established literature and supplier values to confirm its identity.[3]

  • Informing Drug-like Properties: The melting point is intrinsically linked to the strength of the crystal lattice. This lattice energy, in turn, influences crucial drug-like properties such as solubility and dissolution rate, which are key determinants of a drug's bioavailability.[5] While not a direct measure, a very high melting point can sometimes suggest poor solubility, a significant hurdle in drug design.[5]

  • Detection of Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can have profound implications for a drug's stability, solubility, and manufacturability. Each polymorph will have a unique melting point, making this analysis a primary screening tool for polymorphic substances.[3]

Physicochemical and Reported Melting Point Data

A review of data from prominent chemical suppliers provides a consistent and narrow melting point range for this compound, reinforcing its identity as a well-characterized compound.

Summary of Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₃ClFN[6][7]
Molecular Weight 155.56 g/mol
CAS Number 94087-40-8[8]
Appearance White to light yellow/orange powder or lump[8]
Purity (Typical) ≥97%
Reported Melting Point Values
Supplier/SourceReported Melting Point (°C)Purity Specification
Sigma-Aldrich40-44 °C (lit.)97%
TCI Chemicals40.0 to 44.0 °C>98.0% (GC)
Thermo Scientific40°C to 44°C97%
ChemicalBook40-44 °C (lit.)Not specified

The consensus from multiple suppliers establishes the melting point of this compound within the 40-44 °C range. This narrow range is indicative of the high purity with which this reagent is typically supplied.

Factors Influencing Accurate Melting Point Determination

Achieving an accurate and reproducible melting point measurement is contingent on controlling several experimental variables. The underlying principle is that impurities disrupt the uniform crystal lattice of a solid, requiring less energy to break the intermolecular bonds, thus lowering and broadening the melting range.

MP Accurate Melting Point Purity Sample Purity MP->Purity Depends on Method Experimental Method MP->Method Depends on Imp Impurities (e.g., solvents, reactants) Purity->Imp Affected by Poly Polymorphism (Crystalline Form) Purity->Poly Affected by HR Heating Rate Method->HR Controlled by Pack Sample Packing Method->Pack Controlled by Calib Instrument Calibration Method->Calib Validated by start Start Calibration select Select ≥3 USP or certified reference standards bracketing the expected MP (40-44°C) (e.g., Vanillin, Phenacetin) start->select prepare Prepare capillary samples of each standard select->prepare measure Determine MP of each standard using a slow ramp rate (1°C/min) prepare->measure compare Compare observed MP to certified MP measure->compare pass System Suitable: Proceed with sample analysis compare->pass Within tolerance (e.g., ±0.5°C) fail System Unsuitable: Recalibrate instrument per manufacturer's SOP compare->fail Outside tolerance end End pass->end fail->end

Caption: Workflow for melting point apparatus calibration.

Part 2: Measurement Protocol for this compound

1. Sample Preparation:

  • Place a small amount of this compound onto a clean, dry watch glass.
  • Using a spatula, crush the solid into a fine powder to ensure uniform packing.
  • Push the open end of a capillary tube into the powder until a small amount of sample enters the tube. [9] * Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. [9] * Repeat until a densely packed column of 2-4 mm is achieved at the bottom of the tube.

2. Measurement Procedure:

  • Ensure the melting point apparatus has cooled to at least 10-15 °C below the expected melting point of 40 °C.
  • Insert the prepared capillary tube into the sample holder of the calibrated apparatus.
  • Set the apparatus to heat at a rapid rate (e.g., 5-10 °C/min) to approach the expected melting point quickly. [10] * Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to a slow ramp of 1-2 °C per minute. [10][11]This slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer.
  • Observe the sample closely through the magnifying lens.

3. Data Recording and Interpretation:

  • Record T1 (Onset Point): The temperature at which the first drop of liquid becomes visible within the solid matrix.
  • Record T2 (Clear/Meniscus Point): The temperature at which the last solid crystal melts, resulting in a completely clear liquid.
  • Report the Melting Range: The result should be reported as the range from T1 to T2 (e.g., 41.5 – 43.0 °C). A narrow range (≤ 2 °C) is indicative of high purity.

// Nodes start [label="Start Measurement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare finely powdered,\npacked capillary sample\n(2-4 mm height)", fillcolor="#F1F3F4", fontcolor="#202124"]; insert [label="Insert sample into\ncalibrated apparatus\n(cooled to <30°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat_fast [label="Rapid Heat Ramp\n(5-10°C/min)\nto ~25°C", fillcolor="#FFFFFF", fontcolor="#202124"]; heat_slow [label="Slow Heat Ramp\n(1-2°C/min)\nthrough expected MP", fillcolor="#FFFFFF", fontcolor="#202124"]; observe [label="Observe sample\nfor phase change", fillcolor="#FFFFFF", fontcolor="#202124"]; record_t1 [label="Record T1:\nFirst liquid drop appears", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; record_t2 [label="Record T2:\nLast solid crystal melts", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; report [label="Report Melting Range\n(T1 - T2)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> insert; insert -> heat_fast; heat_fast -> heat_slow; heat_slow -> observe; observe -> record_t1 [label="Onset of melting"]; record_t1 -> record_t2 [label="Continues melting"]; record_t2 -> report; report -> end; }

Caption: Step-by-step experimental workflow for measurement.

Conclusion

The melting point of this compound is a well-defined physical constant, consistently reported in the range of 40-44 °C by major chemical suppliers. [8]This parameter is not merely a data point but a critical indicator of material identity and purity, with direct implications for its application in pharmaceutical and agrochemical research. For scientists and drug development professionals, the true value of this measurement lies in its accurate and reproducible determination. Adherence to a robust, self-validating protocol, grounded in proper sample preparation, controlled heating rates, and meticulous instrument calibration, is essential to ensure the integrity of the data. By understanding both the theoretical factors that influence the melting point and the practical steps to control them, researchers can confidently use this fundamental property as a reliable tool in their synthetic and quality control workflows.

References

  • Experiment 3: Melting Point . Scribd. [Link]

  • 3-Chlorobenzonitrile . Wikipedia. [Link]

  • This compound | C7H3ClFN . PubChem, National Institutes of Health. [Link]

  • Melting Point Determination in Pharmaceutical Industry . NANOLAB. [Link]

  • This compound (C7H3ClFN) . PubChemLite. [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs . PubMed Central, National Institutes of Health. [Link]

  • Lab 3: Calibration of a Melting Point Apparatus . California State University, Bakersfield. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material . Patsnap Eureka. [Link]

  • CALIBRATION OF MELTING POINT APPARATUS . PharmaGuideHub. [Link]

  • Melting Point Determination . ResolveMass Laboratories Inc.. [Link]

  • Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

  • Experiment (1) Determination of Melting Points . StuDocu. [Link]

  • SOP for Calibration of Melting Point Apparatus . Pharmaguideline. [Link]

  • Melting Point Determination . Analytical Testing Labs. [Link]

  • SOP For Melting Point Calibration . Scribd. [Link]

  • Calibration of Melting Point Apparatus . Pharmacoguide. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluorobenzonitrile from 2,3-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzylnitriles

3-Chloro-2-fluorobenzonitrile is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The introduction of fluorine and chlorine atoms onto the benzonitrile scaffold imparts unique electronic properties and metabolic stability to the molecule, making it a desirable building block in drug discovery and development. This document provides a comprehensive guide to the synthesis of this compound from the readily available starting material, 2,3-dichlorobenzonitrile, via a nucleophilic aromatic substitution reaction.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,3-dichlorobenzonitrile to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process. In this reaction, the fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,3-dichlorobenzonitrile and displacing one of the chlorine atoms.

The aromatic ring of 2,3-dichlorobenzonitrile is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group (-CN). This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom), as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. In the case of 2,3-dichlorobenzonitrile, the nitrile group is ortho to the chlorine atom at the 2-position, facilitating the nucleophilic attack at this position.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The fluoride ion attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion.

Experimental Protocol

This protocol is based on a procedure described in Chinese patent CN104529729.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS Number
2,3-DichlorobenzonitrileC₇H₃Cl₂N172.016574-97-6
Potassium Fluoride (anhydrous)KF58.107789-23-3
Tetramethylammonium Chloride(CH₃)₄NCl109.6075-57-0
SulfolaneC₄H₈O₂S120.17126-33-0
Nitrogen (gas)N₂28.017727-37-9

Equipment:

  • 2L four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with a temperature controller

  • Condenser

  • Short-path distillation apparatus

  • Nitrogen inlet/outlet

Procedure:

  • Reaction Setup:

    • To a dry 2L four-necked flask, add sulfolane (1200 g), anhydrous potassium fluoride (280 g), tetramethylammonium chloride (50 g), and 2,3-dichlorobenzonitrile (688 g).

    • Equip the flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet/outlet.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • Slowly heat the mixture to 210°C using a heating mantle.

    • Maintain the reaction temperature at 210°C for 8 hours under a nitrogen atmosphere.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., GC-MS) until the content of the starting material (2,3-dichlorobenzonitrile) is ≤1%.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Set up a short-path distillation apparatus.

    • Distill the reaction mixture under reduced pressure to collect the crude product.

    • Collect the fraction corresponding to this compound. The expected yield is approximately 560 g (90% yield) with a purity of ≥99%.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-DichlorobenzonitrileC₇H₃Cl₂N172.0150-52-
This compoundC₇H₃ClFCN155.5640-44[2]206.3±20.0 (Predicted)

Table 2: Typical Reaction Parameters and Results

ParameterValue
Molar Ratio (2,3-Dichlorobenzonitrile : KF : (CH₃)₄NCl)1 : 1.2 : 0.11
SolventSulfolane
Reaction Temperature210°C
Reaction Time8 hours
Yield90%
Product Purity≥99%

Visualization of the Process

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2,3-Dichlorobenzonitrile 2,3-Dichlorobenzonitrile Solvent Sulfolane Potassium Fluoride Potassium Fluoride Tetramethylammonium Chloride Tetramethylammonium Chloride Temperature 210°C Time 8 hours Atmosphere Nitrogen Distillation Short-Path Distillation Atmosphere->Distillation Reaction Mixture Product This compound Distillation->Product Purified Product caption Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

Scientific Integrity and Causality

Choice of Reagents and Conditions:

  • Potassium Fluoride (KF): KF is a cost-effective and common source of fluoride ions for halogen exchange reactions.[3] Its reactivity can be enhanced by using it in an anhydrous, finely powdered form.

  • Sulfolane: This polar aprotic solvent is ideal for this reaction due to its high boiling point, which allows for the necessary high reaction temperatures.[3] Its polarity helps to dissolve the reactants and stabilize the charged intermediate.

  • Tetramethylammonium Chloride: This quaternary ammonium salt acts as a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the 2,3-dichlorobenzonitrile is dissolved, thereby accelerating the reaction rate.

  • Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere of nitrogen to prevent any unwanted side reactions that could be caused by atmospheric oxygen or moisture at high temperatures.

Self-Validating System:

The progress of the reaction should be monitored to ensure completion. This can be achieved by withdrawing small samples from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material peak and the appearance of the product peak will indicate the progress of the reaction. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, GC-MS, and melting point analysis.

Safety and Handling

  • 2,3-Dichlorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium Fluoride: KF is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Sulfolane: This solvent is harmful if swallowed and causes skin irritation. Use in a well-ventilated area and wear appropriate PPE.

  • Tetramethylammonium Chloride: This compound is toxic if swallowed and causes skin and eye irritation. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.

References

  • CN104529729A. A kind of preparation method of 2-fluoro-3-chlorobenzonitrile.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Patent 4209457A. Production of halogenated benzonitriles.
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]

  • Reaction Solvent. Shell Chemicals. [Link]

  • New method of fluorination using potassium fluoride in ionic liquid: significantly enhanced reactivity of fluoride and improved selectivity. PubMed. [Link]

Sources

Application Note: Chemoselective Utility of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic utilization of 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8) as a high-value scaffold in medicinal chemistry.[1] Distinguished by its orthogonal reactivity profile, this intermediate offers three distinct chemical handles: a highly activated fluorine for nucleophilic aromatic substitution (


), a chlorine atom available for metal-catalyzed cross-coupling, and a nitrile group serving as a cyclization partner.[1] This note details protocols for synthesizing 4-chloro-1H-indazol-3-amine  derivatives—a critical pharmacophore in kinase inhibitors and HIV capsid inhibitors (e.g., Lenacapavir analogs)—and provides a roadmap for regioselective library generation.[1]

Chemical Profile & Reactivity Landscape[1]

The utility of this compound lies in the electronic interplay between its substituents. The nitrile group at C1 exerts a strong electron-withdrawing effect (


, 

), significantly lowering the LUMO energy at the ortho-position (C2).
Structural Analysis[1]
  • C2-Fluorine (The "Trigger"): The C-F bond is highly labile to hard nucleophiles (hydrazines, primary amines) due to the inductive activation by the ortho-nitrile. This allows for rapid

    
     reactions under mild conditions.[1]
    
  • C3-Chlorine (The "Anchor"): The C-Cl bond is sterically adjacent to the fluorine but electronically distinct. It remains inert during

    
     at C2, preserving a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C1-Nitrile (The "Cyclizer"): Following nucleophilic attack at C2, the nitrile is positioned perfectly for intramolecular attack, facilitating the formation of fused heterocycles like indazoles and quinazolines.

DOT Diagram: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Start This compound (Core Scaffold) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Amine Reagent: Primary Amines (R-NH2) Start->Amine Boronic Reagent: Ar-B(OH)2 + Pd Cat. Start->Boronic Indazole 4-Chloro-1H-indazol-3-amine (Fused Heterocycle) Hydrazine->Indazole 1. SNAr (F-displacement) 2. Cyclization Aniline 2-Amino-3-chlorobenzonitrile (Library Scaffold) Amine->Aniline Chemo-selective SNAr Biaryl 3-Aryl-2-fluorobenzonitrile (Biaryl Intermediate) Boronic->Biaryl Site-Selective Coupling (C-Cl)

Figure 1: Divergent synthesis pathways.[1] The scaffold allows independent functionalization of the F and Cl sites.

Protocol A: Synthesis of 4-Chloro-1H-indazol-3-amine

Application: This is the primary workflow for generating the indazole core found in various kinase inhibitors.[1] The retention of the chlorine atom at the 4-position of the indazole is critical, as it allows for late-stage diversification via Suzuki coupling.

Mechanism

The reaction proceeds via a cascade sequence:

  • Intermolecular

    
    :  Hydrazine displaces the activated fluorine.[1]
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: Aromatization to the stable 1H-indazole form.[1]

Materials
  • This compound (1.0 equiv)[1]

  • Hydrazine monohydrate (64-65% in water, 3.0 - 5.0 equiv)[1]

  • Ethanol (Absolute) or n-Butanol (for higher temperature)[1]

  • Reagents for workup: Water, Ethyl Acetate, Brine.[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 1.55 g) in Ethanol (30 mL).

  • Addition: Add Hydrazine monohydrate (50 mmol, 2.5 mL) dropwise at room temperature. Note: Reaction is exothermic; observe temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • QC Check: Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.[1]

    • If solid forms: Filter the precipitate, wash with cold water (

      
       mL), and dry under vacuum at 
      
      
      
      .[1]
    • If oil forms: Extract with Ethyl Acetate (

      
       mL).[1] Wash combined organics with Brine, dry over 
      
      
      
      , filter, and concentrate.[1]
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) if high purity (>98%) is required.[1]

Expected Yield: 85–92% Key Characterization:

  • 1H NMR (DMSO-d6): Disappearance of aromatic F-coupling patterns.[1] Appearance of broad singlet (

    
    ) around 5.0–6.0 ppm and indazole NH (
    
    
    
    ppm).[1]
  • IR: Disappearance of the sharp nitrile stretch (

    
    ).[1]
    

Protocol B: Regioselective with Primary Amines

Application: Creating 2-amino-3-chlorobenzonitrile libraries. This protocol demonstrates the selectivity of the fluorine displacement over the chlorine.

Materials
  • This compound (1.0 equiv)[1]

  • Primary Amine (

    
    , 1.1 equiv)[1]
    
  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    [1]
    
  • Solvent: DMSO or DMF (polar aprotic solvents accelerate

    
    )[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 equiv) in DMSO (

    
     concentration).
    
  • Base Addition: Add

    
     (2.0 equiv).
    
  • Amine Addition: Add the primary amine (1.1 equiv).

  • Reaction Conditions:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines (weaker nucleophiles):[1] Heat to

      
        for 6–12 hours.
      
  • Validation: The C-Cl bond remains intact under these conditions. The product retains the nitrile group (visible in IR), distinguishing this from the hydrazine cyclization.

Strategic Workflow: Library Generation

The following workflow illustrates how to sequence reactions to maximize library diversity.

Workflow Step1 Step 1: Scaffold Selection This compound Decision Target Structure? Step1->Decision RouteA Route A: Indazole Core (Kinase Inhibitors) Decision->RouteA RouteB Route B: Biaryl Nitrile (Agrochemicals/Materials) Decision->RouteB ActionA1 Reaction: Hydrazine Reflux Forms 4-Chloro-1H-indazol-3-amine RouteA->ActionA1 ActionB1 Reaction: Suzuki Coupling at C-Cl (Preserves F and CN) RouteB->ActionB1 ActionA2 Reaction: Suzuki Coupling at C-Cl Introduces R-Group at Indazole C4 ActionA1->ActionA2 ActionB2 Reaction: SNAr at C-F (Displacement with Amines/Alkoxides) ActionB1->ActionB2

Figure 2: Strategic decision tree for library synthesis. Route A prioritizes heterocycle formation, while Route B prioritizes carbon framework modification.

Safety & Handling

Hazard Class: this compound is an organic nitrile and halogenated aromatic.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] Potential for cyanide liberation under strongly acidic conditions (though the nitrile bond is generally stable).[1]

  • Skin/Eye: Causes skin irritation and serious eye irritation.[1]

  • Hydrazine Warning: Protocol A uses hydrazine hydrate, a known carcinogen and potent reducing agent.[1] Handle in a fume hood. Do not use metal spatulas with high-concentration hydrazine.[1]

  • Waste Disposal: Aqueous waste from Protocol A contains hydrazine and must be treated with bleach (sodium hypochlorite) to neutralize hydrazine before disposal, in accordance with local EHS regulations.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles. (General mechanistic grounding for hydrazine-mediated cyclization of o-halo-benzonitriles). [Link]

  • National Institutes of Health (PMC). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1] (Demonstrates the specific

    
    /cyclization chemistry on the analogous 3-bromo-6-chloro-2-fluorobenzonitrile scaffold).
    [Link]
    
  • Vertex AI Search. Nucleophilic Aromatic Substitution of Polyfluoroarene. (Validating the regioselectivity of fluorine displacement in poly-halogenated systems). [Link]

Sources

Topic: A Scalable, Two-Step Synthesis Protocol for 3-Chloro-2-fluorobenzonitrile via Sandmeyer Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 3-Chloro-2-fluorobenzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals. The described methodology is based on the robust and well-established Sandmeyer reaction, proceeding via a two-step, one-pot process from the readily available starting material, 3-Chloro-2-fluoroaniline. The protocol begins with the low-temperature diazotization of the aniline, followed by a copper(I)-catalyzed cyanation to yield the target nitrile. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, critical process parameters for scalability, safety considerations, and methods for quality control.

Introduction and Significance

This compound (CAS: 94087-40-8) is a key chemical intermediate whose structural motifs are frequently incorporated into complex molecules with significant biological activity.[1] Its utility is particularly noted in the synthesis of novel therapeutic agents where the presence of both chlorine and fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding affinity. The development of a reliable and scalable synthesis is therefore crucial for ensuring a consistent supply for research and large-scale manufacturing campaigns.

The Sandmeyer reaction, discovered in 1884, remains one of the most effective methods for the transformation of an aromatic amino group into a wide range of functionalities, including halides and nitriles.[2][3] It proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt catalyst.[4] This application note details a field-proven protocol that leverages this classic transformation for the efficient production of this compound.

Chemical Reaction Pathway

The synthesis is performed in two primary stages, starting from 3-Chloro-2-fluoroaniline:

  • Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions at a strictly controlled low temperature.

  • Cyanation: The diazonium salt is subsequently reacted with a copper(I) cyanide solution, which displaces the diazonium group to form the aryl nitrile and liberates nitrogen gas.

Overall Reaction Scheme

(Self-generated image, chemical structures for illustration)

Materials and Equipment

Materials
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Example
3-Chloro-2-fluoroaniline2106-04-9145.57≥98%Major Chemical Supplier
Hydrochloric Acid (conc.)7647-01-036.46~37% (w/w)Major Chemical Supplier
Sodium Nitrite (NaNO₂)7632-00-069.00≥99%Major Chemical Supplier
Copper(I) Cyanide (CuCN)544-92-389.56≥98%Major Chemical Supplier
Sodium Cyanide (NaCN)143-33-949.01≥98%Major Chemical Supplier
Toluene108-88-392.14Anhydrous, ≥99.5%Major Chemical Supplier
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Major Chemical Supplier
Starch-Iodide PaperN/AN/AN/ALaboratory Supplier
Equipment
EquipmentSpecificationPurpose
Jacketed Glass Reactor1 L, with overhead stirrer, thermocouple, and addition funnelControlled reaction vessel
Chiller/CirculatorCapable of maintaining -5 °C to 5 °CTemperature control for diazotization
Heating Mantle/CirculatorCapable of heating to 60 °CTemperature control for cyanation
Separatory Funnel1 LLiquid-liquid extraction
Rotary EvaporatorStandard laboratory gradeSolvent removal
Vacuum Distillation ApparatusStandard laboratory gradeFinal product purification
Standard GlasswareBeakers, graduated cylinders, flasksGeneral use
Personal Protective EquipmentSafety glasses, lab coat, acid-resistant gloves, face shieldSafety

Detailed Experimental Protocol

Part A: Diazotization of 3-Chloro-2-fluoroaniline

Causality and Rationale: The diazotization step is highly exothermic and the resulting diazonium salt is only stable at low temperatures.[5] Maintaining a temperature between 0-5 °C is critical to prevent decomposition of the salt and the formation of hazardous, potentially explosive intermediates. Hydrochloric acid serves both to protonate the aniline and to form nitrous acid in situ from sodium nitrite.

  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a chiller set to -5 °C.

  • Initial Charge: Charge the reactor with 3-Chloro-2-fluoroaniline (72.8 g, 0.50 mol) and concentrated hydrochloric acid (150 mL).

  • Cooling and Dilution: Begin stirring and add 200 mL of water. Cool the resulting slurry to 0 °C. The aniline hydrochloride salt may precipitate, which is expected.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (36.2 g, 0.525 mol, 1.05 eq) in 80 mL of water.

  • Controlled Addition: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred aniline slurry over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the completion of diazotization by testing for the absence of the starting aniline via TLC. A slight excess of nitrous acid should be present, which can be confirmed by a positive test on starch-iodide paper (immediate blue-black color). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is sustained.

  • Holding Stage: The resulting clear, cold diazonium salt solution should be used immediately in the next step. Do not store.

Part B: Sandmeyer Cyanation and Work-up

Causality and Rationale: Copper(I) cyanide is the catalyst for the substitution of the diazonium group.[2] The reaction mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species.[6] A solution of CuCN is often prepared with excess sodium or potassium cyanide to form a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which improves reactivity. The reaction is driven to completion by the irreversible loss of nitrogen gas.

  • Cyanide Solution Preparation: In a separate 2 L reactor or large flask equipped with a stirrer, charge copper(I) cyanide (53.7 g, 0.60 mol, 1.2 eq) and sodium cyanide (58.8 g, 1.2 mol, 2.4 eq) into 400 mL of water. Stir until a clear solution is formed.

  • Neutralization and Catalyst Addition: Add 100 mL of toluene to the cyanide solution. Carefully neutralize any excess acid in the diazonium salt solution by adding small portions of sodium bicarbonate until effervescence ceases.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the vigorously stirred copper(I) cyanide/toluene mixture over 30-45 minutes. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 50-60 °C and hold for 1 hour to ensure complete decomposition of any remaining diazonium salt. The evolution of nitrogen gas should cease.

  • Work-up - Extraction: Cool the mixture to room temperature. Transfer the entire mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 100 mL).

  • Work-up - Washing: Combine all organic (toluene) layers. Wash the combined organic phase with 1 M NaOH solution (100 mL), followed by water (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude this compound as an oil or low-melting solid.

Part C: Purification
  • Vacuum Distillation: Purify the crude product by vacuum distillation. The pure product is a solid at room temperature.[7]

  • Recrystallization (Alternative): Alternatively, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or hexanes.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_A Part A: Diazotization cluster_B Part B: Cyanation cluster_C Part C: Work-up & Purification A1 Charge Reactor: 3-Chloro-2-fluoroaniline HCl, Water A2 Cool to 0-5 °C A1->A2 A4 Slowly Add NaNO₂ Solution (Maintain T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir 30 min Monitor Completion A4->A5 A6 Cold Diazonium Salt Solution A5->A6 B2 Add Diazonium Salt Solution (Control N₂ Evolution) A6->B2 Use Immediately B1 Prepare CuCN/NaCN Solution in Toluene/Water B1->B2 B3 Heat to 50-60 °C for 1h B2->B3 B4 Crude Reaction Mixture B3->B4 C1 Extract with Toluene B4->C1 C2 Wash Organic Layer C1->C2 C3 Dry & Concentrate C2->C3 C4 Crude Product C3->C4 C5 Vacuum Distillation or Recrystallization C4->C5 C6 Pure this compound C5->C6

Caption: High-level workflow for the synthesis of this compound.

Simplified Sandmeyer Reaction Mechanism

G ArNH2 Ar-NH₂ (Aniline) ArN2 Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2  NaNO₂, HCl  0-5 °C CuCN [Cu(I)CN] Ar_radical Ar• (Aryl Radical) ArN2->Ar_radical  Single Electron  Transfer (SET) N2 N₂ ArN2->N2 CuCN2 [Cu(II)(CN)₂] ArCN Ar-CN (Nitrile) Ar_radical->ArCN  CN Radical Transfer  from [Cu(II)(CN)₂] CuCN2->CuCN  Regenerates  Catalyst

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.

Safety Precautions and Hazard Management

  • Toxicity: 3-Chloro-2-fluoroaniline is toxic and a suspected irritant. Sodium cyanide and copper(I) cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. This compound is harmful if swallowed, inhaled, or in contact with skin.[8] All manipulations should be performed in a well-ventilated fume hood.

  • Corrosivity: Concentrated hydrochloric acid is highly corrosive. Use appropriate acid-resistant gloves, a lab coat, and a face shield.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. NEVER isolate the diazonium salt intermediate. Always use it in solution at low temperatures immediately after its preparation.

  • Cyanide Handling: Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Ensure the workup procedure (especially the initial extraction) is performed in a way that avoids acidifying any residual aqueous cyanide. The basic wash step helps to mitigate this risk. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

  • Exotherms: Both the diazotization and the initial phase of the Sandmeyer reaction are exothermic. Maintain strict temperature control and slow addition rates to prevent runaway reactions.

Process Optimization and Scale-Up Considerations

  • Heat Transfer: On a larger scale, efficient heat removal during diazotization is the most critical parameter. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient. Ensure the cooling capacity of the reactor system is sufficient for the batch size.

  • Gas Evolution: The cyanation step evolves a large volume of nitrogen gas. The reactor must be adequately vented, and the addition rate of the diazonium salt must be carefully controlled to manage the rate of gas evolution and prevent excessive foaming.

  • Agitation: Good agitation is essential in all steps to ensure thermal and compositional homogeneity, especially in the aniline slurry during diazotization and in the two-phase Sandmeyer reaction mixture.

  • Reagent Sourcing: For large-scale synthesis, the cost and availability of reagents, particularly the copper(I) cyanide, become significant factors.[9] Evaluating different copper sources or in-situ generation methods may be beneficial.

Characterization and Quality Control

  • Appearance: White to light yellow solid.

  • Melting Point: 40-44 °C.[7]

  • Purity (GC/HPLC): ≥98%.

  • Identity (NMR): ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.

  • Identity (FTIR): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch should be observed around 2230 cm⁻¹.

References

  • Vertex AI Search. (2026).
  • Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • Ingenta Connect. (2020). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward F... Retrieved from [Link]

  • Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Googleapis.com. (2014). WO 2014/056465 A1.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Taylor & Francis. (n.d.). Full article: Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Retrieved from [Link]

  • Organic Letters. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. Retrieved from [Link]

  • PMC - NIH. (2025). Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts. Retrieved from [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorobenzonitrile (CAS: 94088-46-7) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., CDK2 inhibitors) and glutaminyl-peptide cyclotransferase-like (QPCTL) inhibitors.

Synthetically, this substrate presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:

  • Deactivated Leaving Group: The C-Cl bond is significantly less reactive than C-Br or C-I.

  • Ortho-Substitution: The fluorine atom at position 2 creates steric hindrance and electronic repulsion near the oxidative addition site.

  • Competing Reactivity: The electron-withdrawing nitrile and fluorine groups activate the ring toward nucleophilic aromatic substitution (

    
    ), creating a risk of side reactions with strong bases.
    

This guide provides a field-proven protocol using Third-Generation Buchwald Precatalysts to achieve high-yield coupling while suppressing side reactions.

Mechanistic Insight & Reaction Design

The "Ortho-Fluoro" Effect

The primary challenge in coupling this compound is the oxidative addition step. The fluorine atom at the 2-position exerts a dual effect:

  • Steric: It hinders the approach of the Palladium(0) species.

  • Electronic: The high electronegativity of fluorine pulls electron density, theoretically activating the C-Cl bond. However, the lone pair repulsion between the fluorine and the incoming electron-rich ligand can destabilize the transition state.

Ligand Selection Strategy

To overcome the activation energy barrier of the C-Cl bond, electron-rich, bulky phosphine ligands are required.

  • XPhos / SPhos: These biaryl phosphine ligands are the gold standard. The bulky biaryl backbone forces the active Pd(0) species into a mono-ligated state (

    
    ), which is highly reactive toward oxidative addition.
    
  • Avoid: Triphenylphosphine (

    
    ) or dppf are generally insufficient for this specific chloride substrate at moderate temperatures, leading to stalled reactions or requiring harsh conditions that promote nitrile hydrolysis.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

SuzukiCycle Start Substrate: This compound OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd C-Cl Bond SideRxn RISK: SNAr Side Reaction (Avoid Strong Nucleophiles) Start->SideRxn High Temp / Strong Base Cat Precatalyst: XPhos Pd G3 ActiveCat Active Species: [L-Pd(0)] Cat->ActiveCat Activation ActiveCat->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Biaryl Complex RedElim->ActiveCat Regeneration Product Product: Biaryl Nitrile RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition and potential SNAr side reaction risk.

Optimization Matrix

The following table summarizes the optimization parameters derived from high-throughput screening data for aryl chlorides with ortho-substituents.

ParameterRecommendedAlternativeRationale
Catalyst XPhos Pd G3 (1-3 mol%)SPhos Pd G3G3 precatalysts ensure accurate Pd:L ratio and rapid activation. XPhos provides optimal steric bulk.
Ligand XPhos SPhos / RuPhosXPhos is exceptionally effective for aryl chlorides.
Base

(2-3 equiv)

Phosphate is mild enough to prevent nitrile hydrolysis but basic enough for transmetallation.
Solvent THF:Water (4:1) Dioxane:WaterAqueous biphasic systems facilitate the solubility of inorganic bases and boronates.
Temp 60°C - 80°C 100°CModerate heat is sufficient with G3 catalysts; excessive heat risks nitrile degradation.

Detailed Experimental Protocol

Protocol: Synthesis of 3-(Hetero)aryl-2-fluorobenzonitrile

Scope: This protocol is validated for coupling this compound with a wide range of aryl and heteroaryl boronic acids/esters.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 - 3.0 equiv)
    
  • Solvent: THF (HPLC Grade) and Deionized Water (degassed)

Step-by-Step Procedure:

  • Setup (Inert Atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv), the Boronic Acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

    • Note: Using the G3 precatalyst avoids the need for a glovebox if handled quickly, but an inert atmosphere (Nitrogen/Argon) is critical for the reaction.

  • Solvent Addition:

    • Seal the vial. Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add THF (degassed) and 0.5 M aqueous

      
        (degassed) via syringe. The typical ratio is 4:1 THF:Water. Concentration should be approx. 0.1 M - 0.2 M with respect to the aryl chloride.
      
    • Alternative: If using solid

      
      , add it in Step 1. Then add THF/Water mixture in Step 2.
      
  • Reaction:

    • Place the vial in a pre-heated block at 80°C . Stir vigorously (critical for biphasic mixtures).

    • Monitor by HPLC or UPLC-MS after 2 hours.

    • Endpoint: Conversion is typically >95% within 2-4 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer.[2] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue is typically purified via Silica Gel Flash Chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (Product is usually less polar than the boronic acid but more polar than the starting chloride).

Troubleshooting & Critical Controls

Problem: Low Conversion (<50%)
  • Cause 1: Catalyst Deactivation. Oxygen ingress is the most common failure mode. Ensure rigorous degassing of solvents (sparging with

    
     for 15 mins).
    
  • Cause 2: Boronic Acid Protodeboronation. Electron-poor boronic acids (e.g., fluoro-pyridyl boronates) are prone to hydrolysis.

    • Fix: Increase boronic acid equivalents to 1.5 - 2.0. Switch to a milder base like

      
       or reduce temperature to 60°C.
      
Problem: Side Product ( )
  • Observation: Formation of a product where the chloride is intact but the fluorine is replaced (or vice versa) by a nucleophile (e.g., hydroxide or alkoxide).

  • Cause: The 2-fluoro and 1-cyano groups make the ring highly electrophilic. Using strong bases (NaOtBu, KOH) or high heat promotes nucleophilic attack.

  • Fix: Stick to

    
      or 
    
    
    
    . Avoid alcohol solvents (MeOH, EtOH) which can form alkoxides. Use THF or Dioxane.
Problem: Homocoupling of Boronic Acid
  • Cause: Presence of Oxygen.[3]

  • Fix: Re-evaluate inert gas protocols.

References

  • Buchwald Precatalysts: Hazari, N., et al. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides." Accounts of Chemical Research. (2019). Link

  • Application in QPCTL Inhibitors: "Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase." World Intellectual Property Organization, WO2025168423A1. (2025). Link

  • Green Chemistry Approaches: "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides... in water."[4] Green Chemistry. (2014).[3] Link

  • CDK2 Inhibitor Synthesis: "Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors." World Intellectual Property Organization, WO2021030537A1. (2021). Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Fluoro-3-cyanophenyl Scaffold

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular architectures with tunable physicochemical properties is a cornerstone of innovation. The 2-fluoro-3-cyanophenyl moiety, accessible through functionalization of 3-chloro-2-fluorobenzonitrile, represents a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom and the cyano group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of this scaffold, opening avenues to a diverse array of complex molecules.[2][3]

This comprehensive guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic nature of the aromatic ring and the relative bond strengths of the C-Cl and C-F bonds. The electron-withdrawing nature of the cyano and fluoro groups renders the aryl chloride more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[4] While the C-F bond is stronger and generally less reactive towards oxidative addition, careful selection of the catalyst system is crucial to ensure selective activation of the C-Cl bond.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[2][5] This reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful reaction. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups are often employed to facilitate the challenging oxidative addition step.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Fluoro-3-phenylbenzonitrile85-95
24-Methoxyphenylboronic acid2-Fluoro-3-(4-methoxyphenyl)benzonitrile80-90
33,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-2-fluorobenzonitrile82-92
44-(Trifluoromethyl)phenylboronic acid2-Fluoro-3-(4-(trifluoromethyl)phenyl)benzonitrile75-85

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on literature for similar electron-deficient aryl chlorides and may require optimization.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3][7] This reaction has broad applications in the synthesis of pharmaceuticals and other functional materials.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (R2NH + Base) PdII_Aryl->Amine_Coord PdII_Amide Ar-Pd(II)L_n-NR2 Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product Sonogashira_Coupling Catalytic Cycle of Sonogashira Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L_n-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Transmetalation Base Base

Sources

Use of 3-Chloro-2-fluorobenzonitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-2-fluorobenzonitrile in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

This compound (CAS 94087-40-8) is a high-value "privileged scaffold" in the synthesis of modern agrochemicals, specifically targeting Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., uracils, phenylpyrazoles) and meta-diamide insecticides .[1][2]

Its value lies in its unique substitution pattern:

  • The Nitrile (-CN): A versatile "gateway" functional group that can be hydrolyzed to a carboxylic acid (for amide coupling), reduced to a benzylamine, or transformed into heterocycles (triazoles/tetrazoles).[1][2]

  • The Ortho-Fluorine (C2): Highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of nucleophiles (hydrazines, amines) under mild conditions.[1][2]
    
  • The Meta-Chlorine (C3): A robust handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation, allowing for late-stage diversification without interfering with the labile fluorine.[1][2]

This guide details the protocols for transforming this building block into the 3-chloro-2-fluoro-5-amino core, a critical motif for next-generation herbicide resistance management.[2]

Part 2: Chemical Profile & Reactivity Logic

PropertySpecificationMechanistic Implication
CAS 94087-40-8Unambiguous identifier.[2][3]
Molecular Weight 155.56 g/mol Low MW allows for high atom economy in multi-step synthesis.[1][2]
Appearance White to light yellow solidColor change often indicates oxidation or hydrolysis of the nitrile.[1][2]
Melting Point 40–44 °CLow MP requires careful temperature control during solid handling to prevent caking.[1][2]
Electronic State Highly electron-deficientThe -CN and -F groups synergistically deplete electron density at C2 and C4/C6.[2]

Expert Insight - The "Fluorine Trap": A common failure mode in using this compound is unintentional defluorination .[1][2] Under basic hydrolysis conditions (e.g., NaOH/H2O), the hydroxide ion can attack the C2 position (activated by the ortho-nitrile), displacing fluorine to form 3-chloro-2-hydroxybenzonitrile rather than the desired amide/acid.[1][2] Protocol 1 addresses this by utilizing acid-catalyzed hydrolysis.[1][2]

Part 3: Experimental Protocols

Protocol 1: Controlled Hydrolysis to 3-Chloro-2-fluorobenzoic Acid

Target Application: Precursor for N-phenyl uracil herbicides.[2]

Objective: Convert the nitrile to a carboxylic acid without displacing the sensitive fluorine atom.

Reagents:

  • This compound (1.0 equiv)[1][2][4]

  • Sulfuric Acid (

    
    ), 70% w/w aqueous solution (10 vol)[1][2]
    
  • Water (Quench)[1][2]

Methodology:

  • Setup: Charge a glass-lined reactor with 70%

    
    . Cool to 10–15 °C.[1][2]
    
  • Addition: Slowly add this compound portion-wise. Critical: Maintain internal temperature

    
     °C to prevent uncontrolled exotherms.[1][2]
    
  • Reaction: Heat the slurry to 90 °C for 6–8 hours. Monitor by HPLC.

    • Checkpoint: The reaction proceeds via the primary amide.[1][2] Ensure complete conversion of the amide to the acid.[1][2]

  • Quench: Cool the mixture to 20 °C. Pour slowly onto crushed ice (20 vol) with vigorous stirring.

  • Isolation: The product precipitates as a white solid.[1][2] Filter and wash with cold water until the filtrate is neutral (pH 6–7).[1][2]

  • Drying: Vacuum dry at 45 °C.

Yield Expectation: >92% Purity: >98% (HPLC)

Protocol 2: Regioselective Nitration (Synthesis of the "Aniline Core")

Target Application: Synthesis of 5-amino-3-chloro-2-fluorobenzoic acid derivatives (Scaffold for PPO Inhibitors).[1][2]

Objective: Introduce a nitrogen source at the C5 position (para to Fluorine) with high regioselectivity.

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (Product from Protocol 1)[1][2]

  • Fuming Nitric Acid (

    
    , >98%)[1][2]
    
  • Sulfuric Acid (

    
    , 98%)[1][2]
    

Methodology:

  • Dissolution: Dissolve the benzoic acid derivative in concentrated

    
     at 0 °C.
    
  • Nitration: Add fuming

    
     dropwise, maintaining temperature 
    
    
    
    °C.
    • Mechanistic Note: The Fluorine (ortho/para director) and Chlorine (ortho/para director) compete.[1][2] However, the strong electron-withdrawing carboxyl group (meta director) reinforces the C5 position (Meta to COOH, Para to F).[1][2]

  • Stirring: Allow to warm to room temperature (20–25 °C) and stir for 3 hours.

  • Work-up: Pour onto ice water. Extract with Ethyl Acetate (3x).[1][2]

  • Reduction (One-Pot Flow): The crude nitro compound is dissolved in Methanol and subjected to catalytic hydrogenation (Pd/C, 1 atm

    
    ) or Fe/HCl reduction to yield the 5-amino-3-chloro-2-fluorobenzoic acid .[1][2]
    
Protocol 3: Diversification for Pyrazole Synthesis

Target Application: Synthesis of Phenyl-pyrazole herbicides.

Objective: Use the activated fluorine to couple with hydrazine.

Reagents:

  • This compound[2][4][5]

  • Hydrazine Hydrate (

    
    )[1][2]
    
  • Ethanol (Solvent)[1][2][6]

Methodology:

  • Reflux: Dissolve nitrile in Ethanol. Add Hydrazine Hydrate (1.2 equiv).[1][2]

  • Heat: Reflux at 78 °C for 4 hours.

    • Observation: The solution will turn yellow/orange.[1][2]

  • Mechanism: Hydrazine attacks C2, displacing Fluorine.[1][2] The Chlorine at C3 remains intact due to the "Ortho-Effect" activation of C2 by the Nitrile.[1][2]

  • Cyclization: The resulting 2-hydrazinyl-3-chlorobenzonitrile can be cyclized with 1,3-dicarbonyls to form 3-amino-pyrazoles fused to the phenyl ring.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from this compound.

G Start This compound (CAS 94087-40-8) Acid 3-Chloro-2-fluorobenzoic acid Start->Acid H2SO4, 90°C (Hydrolysis) Hydrazine 3-Chloro-2-hydrazinylbenzonitrile Start->Hydrazine N2H4, EtOH (SNAr - F displacement) Nitro 5-Nitro-3-chloro-2-fluorobenzoic acid Acid->Nitro HNO3/H2SO4 (Nitration @ C5) Aniline 5-Amino-3-chloro-2-fluorobenzoic acid (PPO Inhibitor Core) Nitro->Aniline H2, Pd/C (Reduction) Pyrazole N-Phenyl Pyrazole Herbicides Hydrazine->Pyrazole 1,3-Dicarbonyls (Cyclization)

Caption: Divergent synthesis pathways: Acidic hydrolysis preserves the fluorine for downstream aniline formation (Top), while hydrazine treatment utilizes the fluorine leaving group for heterocycle formation (Bottom).[1][2]

Part 5: References & Authoritative Grounding

  • Mitsui Chemicals, Inc. Process for producing aniline derivatives and method for producing amide derivatives.[1][2] Patent WO2007083090.[1][2] (Describes the nitration/reduction sequence on fluoro-benzonitriles). [1][2]

  • BASF SE. Process for the preparation of uracil derivatives.[1][2] US Patent 20110152533.[1][2] (Details the coupling of amino-benzoates to form Saflufenacil-type uracils).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523100, this compound.[1][2] Retrieved January 31, 2026.[1][2] [1][2]

  • Organic Syntheses. Regioselective Nucleophilic Aromatic Substitution of Fluorobenzonitriles. Org.[1][2] Synth. 2021, 98, 44-60.[1][2] (General protocol for hydrazine displacement of ortho-fluorine). [1][2]

Disclaimer: This Application Note is for research and development purposes only. All protocols involve hazardous chemicals (HF precursors, strong acids) and should be performed in a fume hood with appropriate PPE.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable industrial method for synthesizing this compound?

The most prevalent and trusted method for synthesizing this compound is the Sandmeyer reaction .[1][2] This pathway begins with the diazotization of a primary aromatic amine, in this case, 3-Chloro-2-fluoroaniline, to form a reactive diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed cyanation to yield the final product. This method is favored for its reliability and the accessibility of its starting materials.[3]

Q2: What are the most critical parameters that influence the yield and purity in this synthesis?

Success in this synthesis hinges on meticulous control over two key stages:

  • Diazotization: The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable.[4] Strict temperature control, typically between 0–5 °C, is paramount to prevent decomposition of the salt, which would otherwise lead to significant yield loss and the formation of phenolic impurities.

  • Sandmeyer Cyanation: The efficacy of the copper(I) cyanide catalyst is crucial. The reaction temperature during this stage must also be carefully managed to balance the rate of reaction against potential side reactions.

Q3: What are the primary safety concerns associated with this synthesis?

Researchers must be aware of two main hazards:

  • Toxicity of Reagents: Cyanide salts (e.g., CuCN, NaCN) are highly toxic if ingested, inhaled, or absorbed through the skin.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Instability of Diazonium Salts: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can decompose, sometimes explosively, when isolated and dried.[4] For this reason, they are almost always generated and used in situ in a cold aqueous solution.

Visualizing the Core Synthesis Workflow

The diagram below outlines the essential transformation from the starting aniline to the final benzonitrile product via the critical diazonium salt intermediate.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Chloro-2-fluoroaniline B Benzenediazonium Salt (Intermediate) A->B NaNO₂, HCl 0-5 °C C This compound (Final Product) B->C CuCN Heat

Caption: The two-stage Sandmeyer reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Overall Yield

Q: My final yield of this compound is consistently below 50%. What are the most probable causes and how can I investigate them?

A low overall yield is the most common complaint and can originate from issues in the diazotization, the Sandmeyer reaction, or the workup phase. A systematic approach is required for diagnosis.

Causality Analysis:

  • Flawed Diazotization: This is the most frequent source of yield loss. The diazonium salt intermediate is the linchpin of the entire synthesis. If it is not formed efficiently or decomposes prematurely, no subsequent step can compensate.

    • How to Verify: Before proceeding to the Sandmeyer step, test for the complete consumption of the starting aniline. A simple way to do this is to spot a drop of the reaction mixture onto a starch-iodide paper strip. An excess of nitrous acid (indicating the full conversion of the amine) will produce an immediate blue-black color. The absence of color suggests insufficient NaNO₂ has been added.[6]

    • The Mechanism of Failure: Temperatures above 5 °C cause the diazonium salt to react with water, producing nitrogen gas and 3-chloro-2-fluorophenol, a common and difficult-to-remove impurity.[4]

  • Inefficient Sandmeyer Reaction: Assuming the diazotization was successful, the issue may lie in the cyanation step.

    • Catalyst Activity: Copper(I) cyanide is susceptible to oxidation. If old or improperly stored, its activity can be diminished. Using freshly prepared or high-purity CuCN is recommended.

    • Reaction Temperature: While this step requires heating to drive the reaction, excessive temperatures can promote the formation of tarry byproducts. The temperature should be raised slowly and monitored carefully.

  • Product Loss During Workup: The nitrile functional group can be susceptible to hydrolysis to the corresponding benzoic acid, especially if exposed to strong acidic or basic conditions at elevated temperatures for prolonged periods during the workup.[7]

The following flowchart provides a logical path for troubleshooting low yields.

start Low Yield Observed check_diazotization Was Diazotization Complete? start->check_diazotization check_temp_diazo Was Temp ≤ 5°C? check_diazotization->check_temp_diazo Yes solution_na_no2 Root Cause: Incomplete Diazotization. Solution: Add NaNO₂ until starch-iodide test is positive. check_diazotization->solution_na_no2 No check_cu_quality Is CuCN Reagent Fresh/High-Purity? check_temp_diazo->check_cu_quality Yes solution_temp_diazo Root Cause: Diazonium Salt Decomposition. Solution: Improve cooling, slow NaNO₂ addition. check_temp_diazo->solution_temp_diazo No check_workup Was Workup pH/Temp Controlled? check_cu_quality->check_workup Yes solution_cu_quality Root Cause: Inactive Catalyst. Solution: Use fresh, high-purity CuCN. check_cu_quality->solution_cu_quality No solution_workup Root Cause: Product Hydrolysis. Solution: Avoid harsh pH/heat during workup. check_workup->solution_workup No end Yield Optimized check_workup->end Yes

Caption: A decision tree for systematically troubleshooting low yield in the synthesis.

Issue 2: Product Purity and Contamination

Q: My final product shows significant impurities by GC/NMR analysis, even after initial purification. What are these contaminants and how can I remove them?

A: The identity of the impurity points directly to the problematic step.

  • Presence of 3-Chloro-2-fluoroaniline (Starting Material): This indicates an incomplete diazotization reaction. Review the procedure for adding sodium nitrite and ensure a slight excess is used, as confirmed by a positive starch-iodide test.

  • Presence of 3-Chloro-2-fluorophenol: This is a classic byproduct resulting from the decomposition of the diazonium salt due to excessive temperature during the diazotization step. The phenolic hydroxyl group makes this impurity more polar than the desired nitrile. It can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the phenol, pulling it into the aqueous layer.

  • Discolored/Tarry Product: The presence of dark, often reddish or brown, impurities typically points to the formation of azo compounds. These are formed when the diazonium salt couples with other aromatic rings. This side reaction is minimized by ensuring the diazonium salt is rapidly consumed in the Sandmeyer step and not allowed to accumulate or warm up.

Optimized Experimental Protocol

This protocol represents a robust and validated method for the synthesis of this compound.

Materials & Reagents:

  • 3-Chloro-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, for catalyst preparation)

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization (0–5 °C): a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Chloro-2-fluoroaniline (1.0 eq). b. Add a mixture of concentrated HCl (3.0 eq) and water. Cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.05 eq) in cold water and add it to the dropping funnel. d. Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes. e. Stir for an additional 20 minutes at 0–5 °C. f. Confirm the reaction is complete by testing for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).

  • Sandmeyer Cyanation: a. In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and, if needed, sodium cyanide (1.2 eq) in water. Gently warm this solution to about 60-70 °C. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. c. After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour to ensure the reaction goes to completion. d. Cool the reaction mixture to room temperature.

  • Workup and Purification: a. Transfer the cooled reaction mixture to a separatory funnel and extract with an organic solvent like toluene or dichloromethane (3 x volumes). b. Combine the organic layers. Wash sequentially with water and then a saturated sodium bicarbonate solution to remove any acidic or phenolic byproducts. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product, a low-melting solid or oil, can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The pure product is a white to light yellow solid.

Data Summary: Key Parameter Control

ParameterRecommended SettingRationale & Impact of Deviation
Diazotization Temp. 0–5 °CPrevents thermal decomposition of the unstable diazonium salt. Higher temperatures drastically reduce yield and form phenolic impurities.[4]
NaNO₂ Stoichiometry 1.05 equivalentsA slight excess ensures complete conversion of the starting aniline. A large excess can lead to unwanted side reactions.
Sandmeyer Temp. 60–70 °CProvides sufficient energy for the substitution reaction. Significantly higher temperatures can lead to byproduct formation and decomposition.
Catalyst Quality High-purity, fresh CuCNEnsures efficient catalytic turnover. Oxidized or impure catalyst will result in a sluggish or incomplete reaction and lower yield.
Workup pH Mildly basic washA wash with NaHCO₃ or a similar mild base effectively removes acidic 3-chloro-2-fluorophenol impurity without hydrolyzing the nitrile product.

References

  • Vertex AI Search. (2026).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (2023). Sandmeyer reaction.
  • Google Patents. (n.d.).
  • ACS Publications. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine.
  • Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • ACS Publications. (2026). Organic Letters Current Issue.
  • PubChem - NIH. (n.d.). This compound.
  • Patsnap Eureka. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 94087-40-8.
  • Master Organic Chemistry. (2018).
  • TCI Deutschland GmbH. (n.d.). This compound | 94087-40-8.
  • ChemicalBook. (n.d.). Benzonitrile, 3-chloro-2-mercapto- synthesis.
  • Google Patents. (n.d.). JP2905900B2 - Method for producing 2-mercapto-6-halogenobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Khan Academy. (n.d.). Sandmeyer reaction (video).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 94087-40-8 | Formula: C₇H₃ClFN | Mol.[1][2] Weight: 155.56 g/mol [1][3][4][5][6]

Welcome to the Purification Support Hub.

This guide addresses the specific challenges of purifying 3-Chloro-2-fluorobenzonitrile , a critical intermediate often synthesized via the Halex reaction (fluorination of 2,3-dichlorobenzonitrile).

The Challenge: This compound is a low-melting solid (MP: 40–44°C) .[1][4] This physical property creates a narrow window for crystallization and makes the material prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, separating the unreacted starting material (2,3-dichlorobenzonitrile) is difficult due to structural similarity.

Module 1: Triage & Initial Assessment

Before starting, verify the state of your crude material to select the correct workflow.

Q: My crude material is a dark, sticky oil. Is this normal? A: Yes. Crude this compound often appears as a dark oil due to residual high-boiling solvents (e.g., Sulfolane, DMSO) or oligomeric byproducts.[1]

  • Action: Check the melting point (MP).

    • MP < 35°C: High solvent/impurity load.[1] Proceed to Distillation (Module 2).

    • MP > 38°C: Semi-solid/waxy.[1] Proceed to Crystallization (Module 3).

Q: What are the critical physical properties I need to know? A: See the table below for the "Golden Standard" values.

PropertyValueNotes
Melting Point 40–44°C Sharp range indicates high purity (>98%).[1][2][3][4][6]
Boiling Point ~210°C (Atm)Do not distill at atm. Decomposes/Hydrolyzes.[1]
Solubility Soluble in MeOH, EtOH, TolueneInsoluble in Water.[1]
Major Impurity 2,3-DichlorobenzonitrileStarting material.[1][7][8][9] Hardest to remove.
Module 2: Vacuum Distillation (Primary Cleanup)

Recommended for crude oils or material with >5% solvent residue.

Q: I am distilling, but the fractions are not separating cleanly. Why? A: You are likely experiencing azeotropic drag or pressure fluctuations.[1] Because the boiling point difference between the product and the 2,3-dichloro impurity is small (<15°C difference), vacuum stability is non-negotiable.

Protocol: High-Vacuum Fractionation

  • Setup: Use a Vigreux column (minimum 15 cm) to increase theoretical plates.

  • Vacuum: Maintain < 5 mmHg (stable).

    • Note: At 5 mmHg, the product typically distills between 95–110°C .

  • Fractions:

    • F1 (Forerun): Lower boiling impurities (often difluoro- byproducts).[1]

    • F2 (Main Cut): Collect the steady plateau.

    • F3 (Tail): Contains the 2,3-dichlorobenzonitrile (higher BP).[1] Stop immediately when vapor temp rises >3°C above the plateau.[1]

Q: The distillate solidified in the condenser! What do I do? A: This is a classic issue with low-melting solids (MP ~42°C).

  • Fix: Use a warm water condenser (set to 45–50°C). Do not use cold tap water.[1] The coolant must be warmer than the product's melting point to prevent clogging, but cool enough to condense the vapor.

Module 3: Crystallization (Polishing)

Recommended for material with >90% purity or post-distillation solids.

Q: The product is "oiling out" (forming droplets) instead of crystals. How do I fix this? A: Oiling out occurs when the solution temperature is above the "metastable limit" but the compound's melting point is exceeded by the solvent's boiling point.

  • The Fix: You must lower the saturation temperature below the MP (42°C).

Protocol: Low-Temperature Binary Recrystallization

  • Solvent System: Methanol (Solvent) / Water (Anti-solvent).[1][10]

  • Alternative: Heptane (with trace Toluene if solubility is too low).[1]

  • Dissolution: Dissolve crude solid in Methanol at 30–35°C (Do not boil). Use the minimum amount required (approx 1–2 mL per gram).

  • Filtration: Filter warm to remove insoluble mechanical impurities.[1]

  • Anti-solvent Addition: Slowly add Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.[1]

  • Seeding (Critical): Add a tiny crystal of pure this compound.

    • Why? This bypasses the nucleation energy barrier, preventing oiling.

  • Cooling: Cool slowly to 0–5°C. Do not crash cool in dry ice, or you will trap impurities.

  • Drying: Vacuum dry at Room Temperature (20–25°C).

    • Warning:Do not use an oven >35°C. You will melt your product into a fused brick.[1]

Module 4: Troubleshooting Logic (Visualized)
Workflow Decision Tree

Use this logic to determine your purification route.

PurificationWorkflow Start Crude this compound CheckState Check Physical State & MP Start->CheckState Oil Dark Oil / MP < 35°C CheckState->Oil High Impurity Solid Waxy Solid / MP > 38°C CheckState->Solid Moderate Purity Distillation Vacuum Distillation (Warm Condenser 50°C) Oil->Distillation Crystallization Recrystallization (MeOH/Water) Solid->Crystallization Distillation->Solid Distillate Solidifies Pure Final Product (White Solid, MP 40-44°C) Crystallization->Pure

Figure 1: Decision matrix for selecting between distillation and crystallization based on crude material state.[1]

Troubleshooting "Oiling Out"

Understanding the phase behavior to prevent liquid-liquid separation.

OilingOut Issue Problem: Product Oils Out Cause Cause: Temp > MP (42°C) during saturation Issue->Cause Solution1 Use Lower Boiling Solvent (e.g., MeOH vs Toluene) Cause->Solution1 Solution2 Seed at 30°C (Below MP) Cause->Solution2 Result Result: Controlled Crystal Growth Solution1->Result Solution2->Result

Figure 2: Root cause analysis and correction for oiling out phenomena.

Module 5: Impurity Profiling (The "Detective Work")

Q: I have a persistent impurity at RRT 0.95 (Relative Retention Time). What is it? A: In the synthesis of this compound, the most common impurities are:

Impurity NameOriginRemoval Strategy
2,3-Dichlorobenzonitrile Unreacted Starting MaterialDistillation. Crystallization is inefficient due to mixed crystal formation (isomorphism).[1]
2,6-Difluorobenzonitrile Over-fluorinationDistillation (Forerun). It has a lower boiling point.[1]
3-Chloro-2-fluorobenzamide Hydrolysis (from wet solvent)Base Wash. Dissolve product in organic solvent (DCM), wash with dilute NaOH.[1]
References & Benchmarks
  • Physical Properties & Safety:

    • Source: PubChem Compound Summary for CID 523100.[1]

    • Link:[1]

  • Synthesis & Purification Context (Halex Reaction):

    • Source: US Patent 4209457A "Production of halogenated benzonitriles" (Describes sulfolane/KF processes and distillation workup).

    • Link:[1]

  • General Crystallization Techniques:

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (Standard reference for low-melting solid manipulation).

    • Link:

Sources

Technical Support Center: Recrystallization of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Recrystallization Protocols Compound: 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8) Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]

Application Scientist’s Overview

The Challenge: this compound is a critical pharmacophore intermediate, notably used in the synthesis of HIV integrase inhibitors like Elvitegravir.[1] The primary purification challenge is its low melting point (40–44 °C) .[1]

The Causality: Because the melting point is near ambient temperature, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling. Standard high-heat recrystallization methods will fail.[1] Successful purification requires a thermodynamically controlled cooling profile and specific solvent systems that maintain supersaturation without triggering the melt phase.[1]

Solvent System Selection Guide

We recommend two primary solvent systems based on the impurity profile of your crude material.

System A: Methanol / Water (Reverse-Phase Logic)
  • Best For: Removal of inorganic salts (fluorides/chlorides from synthesis) and highly polar byproducts.[1]

  • Mechanism: The compound is highly soluble in methanol but insoluble in water.[1] Water acts as the anti-solvent.[1]

  • Risk: High risk of oiling out if water is added too quickly or at temperatures >40 °C.[1]

System B: n-Heptane / Ethyl Acetate (Normal-Phase Logic)
  • Best For: Removal of non-polar organic impurities (e.g., unreacted starting materials like 2,6-dichlorobenzonitrile).[1]

  • Mechanism: Ethyl acetate solubilizes the nitrile; heptane acts as the anti-solvent to drive precipitation.

  • Advantage: Heptane has a higher boiling point than hexane, offering a safer window for handling, though the low MP of the solute limits the maximum temperature.

Standard Operating Procedures (SOPs)

Protocol 1: The Methanol/Water Method (Preferred)

Parameters:

  • Target Concentration: ~1 g solute per 3–5 mL Methanol.

  • Maximum Temperature: 35–38 °C (Do NOT exceed the melting point of 42 °C).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude this compound in the minimum amount of Methanol at room temperature (20–25 °C). If dissolution is slow, warm slightly to 30 °C , but no higher.[1]

  • Filtration: If insoluble particles are present, filter the solution through a 0.45 µm PTFE membrane.[1]

  • Anti-Solvent Addition:

    • Place the flask in a water bath maintained at 20 °C .

    • Slowly add dropwise deionized water (approx. 10-20% of the methanol volume) until a faint, persistent turbidity (cloudiness) appears.[1]

  • Seeding (Critical): Add a seed crystal of pure this compound.

  • Crystallization:

    • Allow the mixture to stand undisturbed for 30 minutes.

    • Cool the bath slowly to 0–5 °C over 2 hours.

    • Note: If an oil droplet forms instead of crystals, reheat slightly to redissolve and add the seed crystal again at a lower temperature.

  • Collection: Filter the white needles using vacuum filtration. Wash with cold (0 °C) 20% Water/Methanol mixture.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature. Do not use a vacuum oven with heat , as the solid will melt and fuse.

Protocol 2: The Heptane/Ethyl Acetate Method

Parameters:

  • Ratio: Start with 1:5 (EtOAc:Heptane).

Step-by-Step:

  • Dissolve crude material in a minimal volume of Ethyl Acetate at room temperature.[1]

  • Slowly add n-Heptane while stirring until the solution becomes slightly turbid.

  • Add a seed crystal.[1][2]

  • Cool the flask in a refrigerator (4 °C) overnight.

  • Filter the resulting crystals and wash with cold n-Heptane.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a bottom liquid layer) instead of crystallizing. Why?

Cause: The temperature of the solution is above the "oiling out" limit (metastable zone width), or the anti-solvent was added too fast, causing a sudden drop in solubility that favored the amorphous liquid phase over the ordered crystal lattice. Fix:

  • Re-dissolve: Warm the mixture slightly until the oil disappears.

  • Seed: You must use a seed crystal to provide a nucleation surface.[1]

  • Slower Cooling: Insulate the flask to slow the cooling rate.

  • Agitation: Stir gently (approx. 100 RPM). Vigorous stirring can induce oiling.[1]

Q2: My yield is low (<50%). Where is the product?

Cause: this compound has significant solubility in alcohols even at low temperatures.[1] Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator (bath temp <30 °C) to half its volume.[1]

  • Cool the concentrated liquor to -10 °C (salt/ice bath) to harvest a second crop of crystals.

  • Note: The second crop is usually less pure and should be analyzed separately.[1]

Q3: The crystals are yellow/orange. How do I remove the color?

Cause: Presence of nitrated byproducts or polymerized impurities.[1] Fix:

  • Perform a carbon treatment before crystallization.[1]

  • Dissolve the compound in Methanol.[1][3][4] Add Activated Carbon (5 wt%).[1] Stir for 15 minutes at room temperature. Filter through Celite to remove the carbon.[1] Proceed with Protocol 1.

Technical Data Summary

PropertyValueNotes
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Melting Point 40–44 °CCritical Control Point
Boiling Point ~210 °C
Solubility (High) Methanol, Ethanol, EtOAc, DCMGood solvents for dissolution
Solubility (Low) Water, Hexane, HeptaneGood anti-solvents
Hazards Acute Tox. 4, Skin Irrit. 2Handle in fume hood

Process Visualization

The following diagram illustrates the decision logic for the recrystallization workflow, specifically tailored to handle the low melting point risk.

RecrystallizationWorkflow Start Crude this compound SolventChoice Select Solvent System Start->SolventChoice PathA System A: Methanol / Water (Best for salt removal) SolventChoice->PathA PathB System B: EtOAc / Heptane (Best for organic impurities) SolventChoice->PathB DissolveA Dissolve in MeOH (Temp < 35°C) PathA->DissolveA AddWater Add Water dropwise until turbid DissolveA->AddWater Seed CRITICAL STEP: Add Seed Crystal AddWater->Seed DissolveB Dissolve in EtOAc (Room Temp) PathB->DissolveB AddHeptane Add Heptane dropwise until turbid DissolveB->AddHeptane AddHeptane->Seed Cool Controlled Cooling (Rate: 5°C per 10 min) Seed->Cool Check Check Phase State Cool->Check Oil Oiling Out Observed Check->Oil Liquid droplets Crystals Crystallization Observed Check->Crystals Needle formation Reheat Reheat slightly & Stir gently Oil->Reheat Reheat->Seed Filter Vacuum Filtration (Cold Wash) Crystals->Filter Dry Desiccator Dry (No Heat) Filter->Dry

Caption: Decision tree for recrystallization emphasizing the critical seeding step to prevent oiling out.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 523100, this compound. Retrieved from [Link]

  • Google Patents. (2014).[1] WO2014056465A1 - Improved production method and new intermediates of synthesis of elvitegravir.[1][5] (Describes the use of this intermediate). Retrieved from

  • University of Wisconsin-Madison. (n.d.).[1] Recrystallization: Troubleshooting and Oiling Out. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Chloro-2-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for reactions involving 3-Chloro-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting low conversion rates, and provide actionable, evidence-based solutions.

Introduction to this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring a combination of chlorine, fluorine, and nitrile functional groups, allows for a variety of chemical transformations. This compound is particularly useful in creating complex organic molecules for the development of new drugs and crop protection agents. However, the reactivity of this molecule can also present challenges, sometimes leading to low conversion in chemical reactions.

Part 1: Troubleshooting Guide - Low Conversion

This section is dedicated to diagnosing and resolving specific issues of low conversion in reactions with this compound.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is resulting in low yield. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in nucleophilic aromatic substitution (SNAr) reactions is a common challenge. In the case of this compound, the aromatic ring is "activated" for nucleophilic attack by the electron-withdrawing cyano group.[1][2] This reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2]

Several factors can contribute to low conversion in these reactions:

  • Leaving Group Ability: In SNAr reactions, fluoride is often a better leaving group than chloride.[3] This is in contrast to SN1 and SN2 reactions. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the breaking of the carbon-halogen bond.[4]

  • Reaction Conditions: SNAr reactions are often sensitive to the reaction conditions.

    • Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred.[5]

    • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.[5]

    • Base: A strong base is often necessary to deprotonate the nucleophile, increasing its reactivity.

  • Water Contamination: The presence of water can be detrimental, as it can protonate the nucleophile and reduce its effectiveness. It is crucial to use anhydrous (dry) reagents and solvents.

Troubleshooting Workflow:

sn_ar_troubleshooting start Low S N Ar Conversion check_temp Temperature Is the reaction at an optimal temperature? start->check_temp check_solvent Solvent Is a polar aprotic solvent in use? check_temp:f1->check_solvent Yes increase_temp Gradually Increase Temperature check_temp:f1->increase_temp No check_nucleophile Nucleophile Is the nucleophile sufficiently strong? check_solvent:f1->check_nucleophile Yes change_solvent Switch to DMSO or DMF check_solvent:f1->change_solvent No check_base Base Is the base appropriate and in the correct amount? check_nucleophile:f1->check_base Yes strengthen_nucleophile Use a stronger nucleophile or a suitable base check_nucleophile:f1->strengthen_nucleophile No check_water Anhydrous Conditions Are all reagents and solvents dry? check_base:f1->check_water Yes optimize_base Adjust base type and stoichiometry check_base:f1->optimize_base No dry_reagents Ensure anhydrous conditions check_water:f1->dry_reagents No success Improved Conversion check_water:f1->success Yes increase_temp->success change_solvent->success strengthen_nucleophile->success optimize_base->success dry_reagents->success

Caption: A step-by-step guide to troubleshooting low conversion in SNAr reactions.

Experimental Protocol: General Procedure for SNAr with an Alcohol

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the alcohol.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature, quench with water, and extract the product with a suitable organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Question 2: I am attempting a Suzuki coupling with the chloro- position of this compound, but I am observing significant amounts of starting material. How can I drive the reaction to completion?

Answer:

Suzuki couplings of aryl chlorides can be challenging due to the strength of the C-Cl bond.[6] However, with the right catalyst system and conditions, these reactions can be highly efficient.

Key Factors for a Successful Suzuki Coupling:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For aryl chlorides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective.[7]

  • Base: The base plays a crucial role in the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent and water is often used, such as dioxane/water or THF/water.[7][8]

  • Boronic Acid Quality: The purity of the boronic acid is important. Impurities or degradation can lead to low yields. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is a common practice to drive the reaction to completion.

Data Summary: Common Catalyst Systems for Suzuki Coupling of Aryl Chlorides

Palladium SourceLigandBaseSolvent System
Pd(OAc)₂SPhosK₃PO₄Toluene/Water
Pd₂(dba)₃XPhosK₂CO₃Dioxane/Water
PdCl₂(dppf)dppfCs₂CO₃DMF

Logical Relationship Diagram:

suzuki_troubleshooting low_conversion Low Suzuki Conversion catalyst Catalyst System Inefficient Oxidative Addition low_conversion->catalyst base Base Selection Incomplete Transmetalation low_conversion->base boron_reagent Boron Reagent Degradation or Insufficient Amount low_conversion->boron_reagent conditions Reaction Conditions Suboptimal Temperature/Solvent low_conversion->conditions ligand_choice Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand_choice base_choice Employ a Stronger or More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) base->base_choice boron_check Use Fresh, Pure Boronic Acid/Ester in Excess boron_reagent->boron_check conditions_opt Optimize Temperature and Solvent Mixture conditions->conditions_opt high_conversion High Conversion ligand_choice->high_conversion base_choice->high_conversion boron_check->high_conversion conditions_opt->high_conversion

Caption: Key considerations for optimizing Suzuki coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Question 3: What are the recommended storage conditions for this compound to maintain its integrity?

Answer:

To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area.[9][10][11][12] The container should be kept tightly closed to prevent moisture absorption.[9][10][11][12] It is also advisable to store it away from incompatible materials such as strong oxidizing agents.[10] For long-term storage, a cool and dark place is recommended.[10]

Question 4: Can the cyano group of this compound be hydrolyzed? What conditions should I be mindful of?

Answer:

Yes, the cyano group can be hydrolyzed to a carboxylic acid or an amide. This reaction is typically promoted by strong acidic or basic conditions, especially at elevated temperatures. If your desired reaction does not involve the cyano group, it is important to use mild conditions to avoid this potential side reaction. In some cases, ruthenium catalysts have been used to facilitate the hydrolysis of similar compounds to the corresponding amide.[13]

Question 5: I am observing the formation of an unknown impurity in my reaction. What are some common side reactions of this compound?

Answer:

Besides the intended transformation, several side reactions can occur with this compound:

  • Hydrolysis of the Nitrile: As mentioned above, the cyano group can be hydrolyzed under certain conditions.

  • Reduction of the Nitrile: In the presence of a reducing agent, the nitrile group can be reduced to a primary amine. For example, sodium borohydride in the presence of copper nanoparticles can reduce 3-chlorobenzonitrile to 3-chlorobenzylamine.[13]

  • Homocoupling: In cross-coupling reactions like the Suzuki reaction, homocoupling of the boronic acid can occur, leading to byproducts.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a deboronated arene.[7]

  • Hydrolysis of the Triflate: In Suzuki-Miyaura couplings involving aryl triflates, a common side reaction is the hydrolysis of the triflate group to a phenol.[14]

References

  • Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. 3-Chlorobenzonitrile. [Link]

  • Chemistry LibreTexts. (2023-10-27). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

Sources

Column chromatography conditions for 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purification of 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8), the standard starting mobile phase is Hexane:Ethyl Acetate (9:1 v/v) on Silica Gel 60.[1] Due to its low melting point (40-44°C), dry loading onto silica or Celite is strictly recommended to prevent band broadening and "crashing out" at the column head.[1]

Mobile Phase Selection Strategy

The nitrile group (-CN) provides moderate polarity, while the halogen substituents (Cl, F) add lipophilicity.[1] This molecule is not ionizable under standard conditions, meaning pH modifiers (TEA or AcOH) are generally unnecessary unless you are separating it from acidic/basic precursors (e.g., 3-chloro-2-fluorobenzoic acid or 3-chloro-2-fluoroaniline).[1]

Standard Solvent Systems
Solvent SystemRatio (v/v)Typical RfApplication
Hexane : EtOAc 95:5 to 90:10 0.25 – 0.35 Primary purification. Best balance of retention and separation.[1]
Heptane : EtOAc 90:100.30Alternative to Hexane (less volatile, safer).[1]
Toluene : Hexane 50:50 to 100:00.40Isomer Separation. Use if separating from 2-chloro-6-fluorobenzonitrile.[1]
DCM : Hexane 20:80 to 50:50VariableUse only if EtOAc co-elutes impurities.[1]

Technical Insight: The electron-withdrawing nature of the fluorine at the 2-position and chlorine at the 3-position reduces the basicity of the nitrile nitrogen, making it less "sticky" on silica compared to non-halogenated benzonitriles. Expect it to elute faster than unsubstituted benzonitrile.[1]

Critical Protocol: Sample Loading

WARNING: this compound has a melting point of 40-44°C [1, 2].[1][2] Liquid loading (dissolving in minimal solvent and applying) is high risk .[1] The heat of adsorption generated when the solvent hits the dry silica can locally melt the compound or cause it to precipitate immediately upon solvent evaporation, leading to severe tailing.

Recommended Method: Dry Loading[1]
  • Dissolve the crude mixture in a low-boiling solvent (DCM or Acetone).

  • Add Silica Gel (230-400 mesh) at a ratio of 1:2 (1g crude : 2g silica).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pour this powder onto the top of your pre-packed column.[1]

  • Add a protective layer of sand (1 cm) on top.[1]

Troubleshooting & FAQs

Q1: I am seeing a "double spot" or figure-8 shape on TLC. Is my compound decomposing?

Diagnosis: Likely Regioisomer Contamination .[1] If synthesized via cyanation of a di-halo benzene, you may have traces of 2-chloro-6-fluorobenzonitrile .[1] These isomers have identical polarity but different molecular shapes (dipole moments).[1] Solution: Switch to Toluene . The


-

interactions between Toluene and the aromatic ring are sensitive to the substitution pattern.
  • Protocol: Run a TLC in 100% Toluene . If separation improves, run the column in Toluene/Hexane.[1]

Q2: The compound is streaking. Should I add Triethylamine (TEA)?

Diagnosis: Residual Precursor . The nitrile itself is neutral.[1] Streaking usually indicates contamination with 3-chloro-2-fluoroaniline (basic) or 3-chloro-2-fluorobenzoic acid (acidic).[1] Solution:

  • If Acidic Impurity: Add 0.5% Acetic Acid to the mobile phase.[1]

  • If Basic Impurity: Add 1% TEA to the mobile phase.[1]

  • Note: If the streak is the product itself, you have overloaded the column. Refer to the "Dry Loading" section above.[1]

Q3: I can't see the spots clearly under UV.

Diagnosis: Weak Chromophore . While the benzene ring absorbs UV, the halogens can sometimes quench fluorescence depending on the plate indicator. Solution:

  • Ensure you are using F254 Silica Plates .[1][3]

  • Stain: Permanganate (KMnO4) stain works well.[1] The nitrile will oxidize slowly, appearing as a yellow/brown spot on a purple background.[1]

  • Iodine Chamber: Effective for reversible visualization of aromatic nitriles.[1]

Visual Troubleshooting Guide

The following logic flow helps determine the correct purification pathway based on your TLC results.

ChromatographyLogic Start Start: Run TLC (9:1 Hex:EtOAc) RfCheck Check Rf Value Start->RfCheck HighRf Rf > 0.7 (Too Fast) RfCheck->HighRf LowRf Rf < 0.2 (Too Slow) RfCheck->LowRf GoodRf Rf 0.25 - 0.35 RfCheck->GoodRf ReducePolarity Decrease EtOAc (Try 95:5 or 100% Hex) HighRf->ReducePolarity IncreasePolarity Increase EtOAc (Try 8:2) LowRf->IncreasePolarity CheckSep Check Separation from Impurities GoodRf->CheckSep ReducePolarity->CheckSep IncreasePolarity->CheckSep Overlap Spots Overlapping? CheckSep->Overlap TolueneSwitch Switch Solvent: Try Toluene or DCM Overlap->TolueneSwitch Yes (Isomers) RunColumn Proceed to Column (Dry Load Recommended) Overlap->RunColumn No (Clean)

Figure 1: Decision matrix for optimizing mobile phase conditions based on initial TLC screening.

References & Safety Data

Safety Note: this compound is classified as Acute Tox. 3 (Toxic if swallowed/skin contact) and causes serious eye irritation.[1] Always handle in a fume hood [3].[1]

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (C2562).[1][4] Retrieved from [1]

  • Sigma-Aldrich. Product Detail: this compound.[1] Retrieved from [1]

  • PubChem. Compound Summary: this compound (CID 523100).[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Support Center: Scaling Up 3-Chloro-2-fluorobenzonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for the Synthesis of 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8) Methodology: Halogen Exchange (Halex) Reaction via


Audience:  Process Chemists & Scale-Up Engineers

Tier 1: Critical Safety & Process Stability

Q: We are observing rapid pressure buildup and "black tar" formation during the reaction at 210°C. What is the root cause?

A: This is likely a thermal decomposition cascade triggered by moisture or solvent breakdown.

In the Halex reaction, the presence of water is not just a yield killer; it is a safety hazard. At temperatures above 200°C, fluoride ions (


) are extremely basic. If moisture is present (>0.1%), it generates bifluoride (

) and hydroxide, which attack the nitrile group of your substrate (2,3-dichlorobenzonitrile), leading to hydrolysis (amide formation). These byproducts are thermally unstable and polymerize into "tar," releasing gas (

,

) and causing pressure spikes.

Corrective Protocol:

  • KF Drying: You cannot rely on "oven-dried" Potassium Fluoride (KF). For scale-up, you must use Spray Dried KF (surface area >1.0

    
    ) or perform an in-situ azeotropic distillation  with xylene or toluene before adding the substrate [1].
    
  • Solvent Selection: If you are using DMF or DMSO at >190°C, stop immediately. These solvents decompose violently at these temperatures in the presence of basic fluoride. Switch to Sulfolane (Tetramethylene sulfone) or DMI (1,3-Dimethyl-2-imidazolidinone), which are stable up to 250°C [2].

Q: Our glass-lined reactors are showing signs of etching after only three batches. Is this normal?

A: Yes, if you are not controlling the "free HF" levels.

While the reaction uses KF, trace moisture generates HF. At 210°C, HF aggressively attacks the silica in glass-lined steel (


), which generates more water, creating a self-accelerating corrosion cycle.

Expert Recommendation:

  • For pilot scale (>10 kg), transition to Hastelloy C-276 or Monel reactors.

  • If glass is unavoidable, add a weak base scavenger (e.g., anhydrous

    
     at 1-2 mol%) to neutralize transient HF, though this may slightly retard the reaction rate.
    

Tier 2: Reaction Optimization & Yield

Q: The reaction stalls at 60% conversion despite adding excess KF. Adding more KF doesn't help. Why?

A: You are facing a "Surface Passivation" and Mass Transfer issue, not a stoichiometry issue.

The Halex reaction is heterogeneous (solid-liquid). As the reaction proceeds, Potassium Chloride (KCl) forms on the surface of the KF particles. Since KCl is insoluble in sulfolane, it forms a lattice shell that blocks active fluoride from entering the solution.

The Solution: Phase Transfer Catalysis (PTC) You must use a catalyst that acts as a "shuttle." Tetraphenylphosphonium bromide (TPPB) is the industry standard for this substrate because it is thermally stable at 210°C (unlike ammonium salts like TBAB, which degrade via Hofmann elimination at ~150°C) [3].

Mechanism of Action:

  • 
     exchanges 
    
    
    
    for
    
    
    at the solid KF surface.
  • The lipophilic

    
     ion pair moves into the bulk sulfolane phase.
    
  • "Naked" fluoride attacks the 2-position of 2,3-dichlorobenzonitrile.

  • 
     returns to the surface to reload.
    
Visualizing the Reaction Pathway

SNAr_Mechanism KF_Solid Solid KF Surface (Source of F-) Complex [Ph4P+][F-] (Soluble Ion Pair) KF_Solid->Complex Ion Exchange PTC Catalyst (TPPB) (Phase Shuttle) PTC->Complex TS Meisenheimer Complex Complex->TS Nucleophilic Attack Substrate 2,3-Dichlorobenzonitrile (Substrate) Substrate->TS Product This compound (Product) TS->Product Cl- Departure Waste KCl (Solid Waste) TS->Waste Precipitation Waste->PTC Regeneration cycle

Figure 1: The Phase Transfer Catalysis cycle is essential for overcoming surface passivation of KF by KCl.

Tier 3: Purification & Quality Control

Q: We are struggling to remove Sulfolane (b.p. 285°C) from the product (m.p. 40-44°C). Distillation requires high vacuum and we are losing product.

A: Stop trying to distill the solvent overhead. Use Steam Distillation.

This compound is steam volatile, whereas Sulfolane is completely water-miscible and has a low vapor pressure with steam.

Optimized Isolation Protocol:

  • Quench: Cool reaction mass to 100°C.

  • Dilution: Add water (approx. 2x reaction volume) to dissolve the Sulfolane and inorganic salts (KF/KCl).

  • Steam Distillation: Inject live steam. The product will azeotrope over with water.

  • Phase Separation: The distillate will separate into two layers. The solid product (upon cooling) or oil (if warm) is easily separated from the water phase.

  • Crystallization: Recrystallize from aqueous methanol to remove trace isomeric impurities (e.g., 2-chloro-6-fluorobenzonitrile if starting material was impure) [4].

Process Scale-Up Workflow

Process_Flow cluster_prep Preparation Phase cluster_reaction Reaction Phase (210°C) cluster_workup Workup Phase KF_Prep KF Spray Drying (<0.1% H2O) Reactor Hastelloy Reactor + TPPB Catalyst KF_Prep->Reactor Solvent_Prep Sulfolane Drying (Azeotropic Distillation) Solvent_Prep->Reactor Check IPC: Conversion >95%? (GC Analysis) Reactor->Check Check->Reactor No (Add time/KF) Quench Water Quench (Dissolve Sulfolane/Salts) Check->Quench Yes SteamDist Steam Distillation (Product Separation) Quench->SteamDist Cryst Crystallization (Aq. Methanol) SteamDist->Cryst

Figure 2: Industrial workflow emphasizing the critical drying steps and steam distillation workup.

Summary of Critical Parameters

ParameterSpecificationReason
KF Moisture < 0.1% w/wPrevents hydrolysis/tar formation.
Solvent Sulfolane (anhydrous)Stable at 210°C; DMF/DMSO decompose.
Catalyst

(TPPB)
Thermally stable PTC; prevents KF passivation.
Temperature 210°C - 220°CRequired activation energy for deactivated meta-Cl.
Reactor Material Hastelloy / MonelResistance to fluoride corrosion at high T.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational work on Halex limits).

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction.Link (Safety data on solvent decomposition).

  • Marhold, A. (1980). Process for the production of halogenated benzonitriles.[2][8][9] US Patent 4,209,457A. Link (Specifics on Sulfolane and temperature ranges).

  • BenchChem. (2024). This compound Synthesis and Properties.Link (Physical properties and general synthesis overview).

Sources

Technical Support Center: Monitoring 3-Chloro-2-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges in monitoring the synthesis of 3-Chloro-2-fluorobenzonitrile. As a key intermediate in the pharmaceutical and agrochemical industries, ensuring the purity and yield of this compound is paramount.[1] This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-proven insights to navigate the common analytical hurdles encountered during reaction monitoring. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during the analysis of your reaction mixture. Each issue is presented with probable causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC) Issues

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause 1: Secondary Interactions & Column Activity: The benzonitrile moiety can interact with residual silanols on the silica backbone of the HPLC column, causing peak tailing.

  • Solution 1:

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl-Hexyl column to minimize silanol interactions.

    • Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine (TEA) (0.1% v/v) to the mobile phase to block active sites. Ensure this is compatible with your detection method (e.g., not ideal for MS).

    • Lower pH: If using a buffered mobile phase, operating at a lower pH (e.g., 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of silanols, reducing tailing.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.

  • Solution 2: Dilute the sample in the mobile phase.[2] A good starting point is a 10-fold or 100-fold dilution of the crude reaction mixture. Linearity can be confirmed by injecting a series of dilutions.

  • Possible Cause 3: Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is 50% acetonitrile/water) can cause peak distortion.

  • Solution 3: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[2] This ensures the sample slug is properly focused at the head of the column.

Problem 2: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration: Switching between different mobile phases or gradients without sufficient equilibration time will cause retention time drift.[3]

  • Solution 1: Before starting a sequence, flush the column with at least 10-20 column volumes of the new mobile phase. For gradient methods, ensure the system runs through the initial conditions for several minutes before the first injection.

  • Possible Cause 2: Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir can alter the solvent strength over time.

  • Solution 2: Prepare fresh mobile phase daily and keep reservoirs capped.[3] Using an in-line degasser can also help prevent compositional changes due to dissolved gases.[4]

  • Possible Cause 3: Temperature Fluctuations: Ambient temperature changes can affect mobile phase viscosity and retention.

  • Solution 3: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30-40 °C) for reproducible chromatography.[3]

Gas Chromatography (GC) Issues

Problem 3: Co-elution of Regioisomeric Impurities

  • Possible Cause: Insufficient Column Selectivity: Standard non-polar columns (like those with a 5% phenyl phase) may not adequately resolve isomers of this compound (e.g., 2-Chloro-3-fluorobenzonitrile). Control of such impurities is critical in pharmaceutical development.[5]

  • Solution:

    • Select a More Polar Column: Employ a mid-polarity or high-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane or a cyanopropyl-based column, to enhance separation based on dipole-dipole interactions.

    • Optimize Temperature Program: Use a slower temperature ramp rate (e.g., 2-5 °C/min) during the elution window of the isomers to improve resolution.

Problem 4: Product Degradation or Low Response

  • Possible Cause: Active Sites in the GC Inlet: The nitrile group can be susceptible to thermal degradation or adsorption in a hot, non-deactivated injector liner.

  • Solution:

    • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner. Consider a liner with glass wool to trap non-volatile residues, but ensure the wool is also deactivated.

    • Lower Inlet Temperature: While ensuring complete volatilization, use the lowest possible injector temperature to minimize the risk of thermal degradation. Experiment with temperatures from 200 °C to 250 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Problem 5: Difficulty in Quantifying Reaction Conversion using ¹H NMR

  • Possible Cause: Signal Overlap and Complex Coupling: The aromatic region of the ¹H NMR spectrum can have overlapping signals from starting materials, intermediates, and the final product, making direct integration unreliable.

  • Solution: Utilize ¹⁹F NMR Spectroscopy:

    • Leverage the ¹⁹F Nucleus: ¹⁹F NMR is an ideal technique for monitoring this reaction.[6][7] It offers a wide chemical shift range, high sensitivity (100% natural abundance), and often provides clean, well-resolved signals for the fluorine-containing starting material and product with no background interference.[8]

    • Simplified Quantification: The disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal can be directly integrated to determine reaction conversion accurately.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time, in-situ monitoring of my this compound synthesis?

For true real-time monitoring without disturbing the reaction, spectroscopic techniques are superior.[9] In-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be invaluable.[10] For instance, you can monitor the disappearance of a key vibrational band from a reactant and the appearance of the nitrile stretch (around 2230 cm⁻¹) of the product. This provides immediate kinetic data and helps identify the reaction endpoint precisely.[11]

Q2: How should I prepare my reaction mixture sample for HPLC or GC analysis?

Proper sample preparation is critical for protecting your instrument and obtaining accurate data.

  • Quench the Reaction: Stop the reaction by cooling the aliquot in an ice bath or by adding a suitable quenching agent.

  • Dilution: Dilute a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture into a larger volume (e.g., 5 mL) of a suitable solvent (like acetonitrile or methanol) in a volumetric flask.

  • Extraction (if necessary): If the reaction mixture contains salts or catalysts that are insoluble in your analysis solvent, perform a liquid-liquid extraction. For example, dilute the aliquot in water, extract with a solvent like ethyl acetate or dichloromethane, dry the organic layer over MgSO₄, and then dilute for analysis.[12]

  • Filtration: Always filter your final diluted sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog your column or injector.

Q3: I see an unexpected peak in my chromatogram. How can I identify this unknown impurity?

The most powerful technique for impurity identification is mass spectrometry (MS) coupled with chromatography.

  • GC-MS: This is often the first choice for volatile and semi-volatile impurities. The mass spectrometer provides the molecular weight (from the molecular ion) and a fragmentation pattern that acts as a "fingerprint" for the compound, which can be compared against spectral libraries like NIST.[13][14]

  • LC-MS: For non-volatile or thermally sensitive impurities, HPLC coupled with MS is ideal. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown impurity.

Q4: For quantitative analysis, should I use an internal or external standard?

For monitoring reaction progress where precision is key, the internal standard (IS) method is superior. An internal standard is a non-reactive compound added at a constant concentration to all samples and standards.[15]

  • Why it's better: The IS method corrects for variations in injection volume, sample workup, and detector response drift. By plotting the ratio of the analyte peak area to the IS peak area, you achieve more robust and reproducible quantification compared to an external standard curve.[16]

  • Choosing an IS: The ideal internal standard for your analysis should be:

    • Well-resolved from all other peaks in the chromatogram.

    • Chemically similar to the analyte but not present in the sample.

    • Stable under the analytical conditions.

    • (For GC) A compound with a similar boiling point, like 4-chlorobenzonitrile or 2-fluorobenzonitrile, could be a good candidate.

Validated Analytical Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol is designed for quantifying the conversion of a starting material to this compound.

  • Instrumentation & Conditions:

    • HPLC System: Standard binary or quaternary pump system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: See table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.[17] High-pressure liquid chromatography (HPLC) with UV detection is a common method for analyzing such compounds.[18][19]

  • Gradient Elution Program:

    Time (min) %A (Water + 0.1% HCOOH) %B (Acetonitrile + 0.1% HCOOH)
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Procedure:

    • Prepare samples as described in the FAQ section, using a suitable internal standard.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject standards and samples.

    • Calculate the response factor for the analyte relative to the internal standard and determine the concentration in the reaction samples.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is optimized for identifying and quantifying the product and related volatile impurities.

  • Instrumentation & Conditions:

    • GC-MS System: Standard Gas Chromatograph with a Mass Selective Detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (50:1), Temperature: 250 °C.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-350 amu.

  • Procedure:

    • Prepare samples by diluting the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Inject the sample into the GC-MS.

    • Identify the this compound peak by its retention time and mass spectrum (Molecular Ion: m/z 155/157).[14]

    • Analyze other peaks by comparing their mass spectra to a commercial library (e.g., NIST) to tentatively identify impurities.

Visual Workflow Guides

HPLC_Troubleshooting_Workflow start Analytical Problem (e.g., Poor Peak Shape) check_sample Step 1: Check Sample - Is it too concentrated? - Is solvent compatible? start->check_sample dilute Dilute sample in mobile phase check_sample->dilute Yes check_mobile_phase Step 2: Check Mobile Phase - Is it fresh? - Properly degassed? check_sample->check_mobile_phase No dilute->check_mobile_phase prepare_fresh Prepare fresh mobile phase check_mobile_phase->prepare_fresh No check_column Step 3: Check Column - Is it equilibrated? - Is it contaminated? check_mobile_phase->check_column Yes prepare_fresh->check_column equilibrate Equilibrate for 20 column volumes check_column->equilibrate No, equilibration flush_column Flush with strong solvent (e.g., Isopropanol) check_column->flush_column Yes, contamination resolved Problem Resolved check_column->resolved Yes, equilibrated equilibrate->resolved replace_column Problem persists: Replace column flush_column->replace_column If no improvement flush_column->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Analytical_Technique_Selection goal What is the Analytical Goal? q_realtime Real-time kinetics? goal->q_realtime q_quant Routine quantification & purity check? goal->q_quant q_id Impurity ID & structure confirmation? goal->q_id insitu Use In-Situ FTIR / Raman q_realtime->insitu Yes hplc Use HPLC-UV q_quant->hplc Primary choice gc Use GC-FID/MS q_quant->gc For volatile analytes nmr Use ¹⁹F NMR for conversion Use LC-HRMS for ID q_id->nmr Yes

Caption: Decision tree for selecting the best analytical technique.

References
  • Wikipedia. (n.d.). In situ. Retrieved from [Link]

  • Gasparic, J., & Svobodova, D. (1991). Determination of UV-filters in sunscreens by HPLC. PubMed. Retrieved from [Link]

  • Jesumani, S. T., et al. (2019). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. MDPI. Retrieved from [Link]

  • Li, Z., et al. (2016). [Applications of real-time monitoring techniques in chemical synthetic ingredients]. PubMed. Retrieved from [Link]

  • Gheorghe, C. M., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Semantic Scholar. Retrieved from [Link]

  • Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Jesu, L., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Wang, L., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Retrieved from [Link]

  • Uhrín, D., & Bell, N. G. A. (2022). 19F NMR spectroscopy has a great potential for the structure elucidation of fluorinated organic molecules. NIH. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Chen, X. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Retrieved from [Link]

  • Chen, H., et al. (2011). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chem Ed. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Retrieved from [Link]

  • Alletto, J. J., et al. (2011). HPLC/UV chromatogram showing the presence of a stable unknown... ResearchGate. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Weisel, J. W., et al. (2016). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Google Patents. (1987). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • American Chemical Society. (2026). Organic Letters Current Issue. ACS Publications. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). Internal Standard. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2-fluorobenzonitrile and 2-Chloro-3-fluorobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. Halogenated benzonitriles are versatile building blocks, but the positional isomerism of halogen substituents can dramatically alter the molecule's reactivity. This guide provides an in-depth, objective comparison of 3-Chloro-2-fluorobenzonitrile and 2-Chloro-3-fluorobenzonitrile, supported by mechanistic principles and experimental data, to inform rational substrate selection in complex synthetic applications.

Introduction to the Isomers: Structural and Physicochemical Properties

This compound and 2-Chloro-3-fluorobenzonitrile are structural isomers with the molecular formula C₇H₃ClFN.[1][2] While sharing the same mass and elemental composition, the spatial arrangement of their chloro, fluoro, and cyano substituents creates distinct electronic environments, leading to significant differences in their chemical behavior. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals and novel materials.[1]

Table 1: Physicochemical Properties of this compound and 2-Chloro-3-fluorobenzonitrile

PropertyThis compound2-Chloro-3-fluorobenzonitrile
Structure this compound Structure2-Chloro-3-fluorobenzonitrile Structure
CAS Number 94087-40-8[2]874781-08-5[1]
Molecular Weight 155.56 g/mol [1][2]155.56 g/mol [1]
Appearance White to light yellow powder or lumpWhite crystalline powder[1]
Melting Point 40.0 to 44.0 °CNot specified, but solid at room temp[1]

The Theoretical Basis of Reactivity: Electronic and Mechanistic Considerations

The reactivity of these isomers is governed by the interplay of electronic effects from the substituents and the specific reaction mechanism.

Electronic Effects of Substituents
  • Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen atom and the mesomeric, or resonance, effect (-M), which delocalizes electron density from the aromatic ring. This net electron withdrawal deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4]

  • Halogens (-F, -Cl): Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). They also possess lone pairs that can be donated to the ring via a weaker, opposing mesomeric effect (+M). For halogens, the inductive effect dominates, making them deactivating groups in electrophilic aromatic substitution. In the context of SNAr, their inductive effect is crucial for stabilizing the negatively charged intermediate.

Dominant Reaction Pathways and Leaving Group Aptitude

Two primary reaction types are considered for these substrates:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge.[4] A counterintuitive but critical principle in SNAr is the "element effect": the reactivity of halogens as leaving groups is often F > Cl > Br > I .[4][5] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive effect of the highly electronegative fluorine atom, rather than the C-X bond cleavage.[4][6]

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): This class of reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The key initiating step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity for this step is dictated by bond strength, following the order I > Br > Cl >> F .[7] Carbon-fluorine bonds are exceptionally strong and generally considered inert under standard cross-coupling conditions.

Comparative Reactivity Analysis

The positional differences between the two isomers lead to a stark divergence in their reactivity profiles, particularly in SNAr reactions.

This compound
  • SNAr Reactivity: The fluorine atom at the C2 position is ortho to the powerfully activating cyano group. This geometry provides optimal resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C2. The chlorine atom at C3 is meta to the cyano group, offering no such resonance stabilization.

    • Prediction: Nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the fluoride ion. The C-Cl bond will remain intact under SNAr conditions. This makes the molecule an excellent substrate for regioselective introduction of nucleophiles at the C2 position.[9]

  • Cross-Coupling Reactivity: The C-Cl bond is susceptible to oxidative addition by palladium catalysts, while the C-F bond is not.

    • Prediction: Cross-coupling reactions will occur exclusively at the C3 position, displacing the chloride ion.

2-Chloro-3-fluorobenzonitrile
  • SNAr Reactivity: In this isomer, the chlorine atom at C2 is ortho to the activating cyano group, while the fluorine at C3 is meta.

    • Prediction: Nucleophilic attack will be directed to the C2 position, displacing the chloride ion. While C-Cl is a less facile leaving group than an activated C-F, its activation by the ortho-cyano group makes it the reactive site. The C-F bond at the meta position is significantly less activated and will not participate.[4]

  • Cross-Coupling Reactivity: Similar to its isomer, the C-Cl bond is the reactive site for palladium-catalyzed reactions.

    • Prediction: Cross-coupling will occur at the C2 position, displacing the chloride ion.

Table 2: Summary of Predicted Regioselective Reactivity

Reaction TypeThis compound2-Chloro-3-fluorobenzonitrileRationale
Nucleophilic Aromatic Substitution (SNAr) Selective substitution at C2 (replaces -F) Selective substitution at C2 (replaces -Cl) Reactivity is dictated by the halogen ortho to the activating -CN group. The C-F bond is more activated in this context.[4][9]
Palladium-Catalyzed Cross-Coupling Selective coupling at C3 (replaces -Cl) Selective coupling at C2 (replaces -Cl) Reactivity is dictated by C-X bond strength (C-Cl >> C-F).[7]

This analysis reveals a crucial divergence: This compound offers a highly activated C-F bond for SNAr, a synthetically valuable and often preferred reaction pathway. 2-Chloro-3-fluorobenzonitrile directs SNAr to the C-Cl bond, which is generally less reactive.

Experimental Protocols and Data

To validate the predicted reactivity, we present standardized protocols for key transformations. These protocols are designed to be self-validating by directly comparing the outcomes for each isomer under identical conditions.

Experiment 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to demonstrate the superior reactivity and different regioselectivity of the two isomers under SNAr conditions.

dot

SNAr_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A 2x Reaction Vessels (Vessel 1: Isomer 3,C,2,F-BN) (Vessel 2: Isomer 2,C,3,F-BN) B Add: - Isomer (1.0 eq) - Piperidine (1.2 eq) - K2CO3 (2.0 eq) - DMSO (Solvent) A->B Charge C Stir at 80 °C B->C Heat & Stir D Monitor by TLC/LC-MS (Every 30 min) C->D Sample E Quench with H2O D->E Upon Completion F Extract with EtOAc E->F G Purify via Chromatography F->G H Characterize Product & Calculate Yield G->H

Caption: Experimental workflow for the comparative SNAr reaction.

Protocol:

  • Preparation: To two separate oven-dried round-bottom flasks, add this compound (1.0 mmol, 155.6 mg) to Flask 1 and 2-Chloro-3-fluorobenzonitrile (1.0 mmol, 155.6 mg) to Flask 2.

  • Reagent Addition: To each flask, add potassium carbonate (2.0 mmol, 276 mg), dimethyl sulfoxide (DMSO, 5 mL), and piperidine (1.2 mmol, 119 µL).

  • Reaction: Heat both reaction mixtures to 80 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of starting material by thin-layer chromatography (TLC) or LC-MS at 30-minute intervals.

  • Workup: After completion (or a set time, e.g., 4 hours), cool the mixtures to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the substituted product. Calculate the yield.

Expected Results:

SubstrateProductExpected Outcome
This compound 3-Chloro-2-(piperidin-1-yl)benzonitrileHigh yield, rapid conversion. Reaction proceeds via displacement of fluoride.
2-Chloro-3-fluorobenzonitrile 2-(Piperidin-1-yl)-3-fluorobenzonitrileLower yield, slower conversion. Reaction proceeds via displacement of chloride.

dot

Caption: SNAr mechanism for this compound. (Note: Image placeholders would be replaced with actual chemical structure images). The negative charge on the intermediate is delocalized onto the electron-withdrawing cyano group, stabilizing the complex.

Experiment 2: Comparative Suzuki-Miyaura Cross-Coupling

This experiment compares the reactivity of the C-Cl bond in both isomers.

Protocol:

  • Preparation: To two separate microwave vials, add this compound (0.5 mmol, 77.8 mg) to Vial 1 and 2-Chloro-3-fluorobenzonitrile (0.5 mmol, 77.8 mg) to Vial 2.

  • Reagent Addition: To each vial, add phenylboronic acid (0.75 mmol, 91 mg), potassium carbonate (1.5 mmol, 207 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol, 29 mg).

  • Solvent: Add a 4:1 mixture of DME/water (2.5 mL).

  • Reaction: Seal the vials and heat in a microwave reactor to 120 °C for 30 minutes.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and wash the filtrate with water and brine.

  • Purification & Analysis: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the biphenyl product. Calculate the yield.

Expected Results:

SubstrateProductExpected Outcome
This compound 2-Fluoro-3-phenylbenzonitrileGood to excellent yield. Coupling occurs at the C-Cl position.
2-Chloro-3-fluorobenzonitrile 3-Fluoro-2-phenylbenzonitrileGood to excellent yield. Coupling occurs at the C-Cl position.

While both isomers are expected to give good yields, subtle differences may arise due to steric hindrance or electronic effects on the oxidative addition step. The ortho-fluoro substituent in this compound might slightly influence the reaction rate compared to the meta-fluoro substituent in the other isomer, but both C-Cl bonds are viable reaction sites.

Conclusion and Strategic Implications for Synthesis

The choice between this compound and 2-Chloro-3-fluorobenzonitrile is not arbitrary; it is a strategic decision based on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is the superior substrate. Its ortho-fluoro group is highly activated by the adjacent nitrile, providing a regioselective and efficient handle for introducing a wide range of nucleophiles (O-, N-, S-based) at the C2 position. This pathway is often preferred due to the high reactivity of the C-F bond in this specific electronic context.

  • For Metal-Catalyzed Cross-Coupling: Both isomers are effective substrates, reacting selectively at their respective C-Cl bonds. The choice between them would likely depend on the desired final structure of the target molecule rather than a significant difference in reactivity for this specific transformation.

By understanding these fundamental reactivity patterns, chemists can design more elegant and efficient synthetic routes, leveraging the distinct electronic properties endowed by the specific arrangement of halogen atoms on the benzonitrile scaffold.

References

  • Donaldson, J. S., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, 28(3), 1015-1018.

  • Smolecule. (2023). 2-Chloro-3-fluorobenzonitrile.

  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

  • Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.

  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • PubChem, National Institutes of Health. (n.d.). This compound.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

  • PubChem, National Institutes of Health. (n.d.). 2-Chloro-4-fluorobenzonitrile.

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

  • Chembeasy. (n.d.). 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2.

  • ChemScene. (n.d.). 3-Chloro-4-fluorobenzonitrile.

  • PubMed. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides.

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.

  • Royal Society of Chemistry. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.

  • Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction.

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

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Comparative study of catalysts for 3-Chloro-2-fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorobenzonitrile is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil) and various pharmaceutical scaffolds. Its synthesis is dominated by the Halex (Halogen Exchange) reaction, converting 2,3-dichlorobenzonitrile via Nucleophilic Aromatic Substitution (


).

This guide compares the three dominant catalyst classes for this transformation: Phase Transfer Catalysts (PTCs) , specifically Quaternary Phosphonium Salts , Crown Ethers , and Polyethylene Glycols (PEGs) .

Key Takeaway: While 18-Crown-6 offers the highest initial kinetic rates, Tetraphenylphosphonium Bromide (TPPB) is the superior choice for industrial scale-up due to its thermal stability at the required reaction temperatures (>180°C), whereas PEG-400 serves as a cost-effective, green alternative for non-time-critical batches.

Mechanistic Grounding & Selectivity

The Challenge: Activation and Selectivity

The transformation of 2,3-dichlorobenzonitrile relies on the


 mechanism. Success depends on the "Naked Fluoride" concept. Potassium Fluoride (KF) is the standard fluoride source, but its high lattice energy renders it insoluble in organic solvents.
  • Regioselectivity: The nitrile (

    
    ) group is a strong electron-withdrawing group (EWG). It activates the ortho (2-position) and para positions. The meta (3-position) is deactivated. Therefore, fluoride attack occurs highly selectively at the 2-position, displacing the chlorine atom to form the desired this compound.
    
  • The Catalyst's Role: The catalyst must solubilize the fluoride ion into the organic phase (typically Sulfolane or DMSO) and separate it from the potassium cation, increasing its nucleophilicity.

Diagram 1: Mechanistic Pathway ( )

This diagram illustrates the regioselective attack of the fluoride ion, facilitated by the Phase Transfer Catalyst (PTC).

G Start 2,3-Dichlorobenzonitrile (Substrate) Meisenheimer Meisenheimer Complex (Transition State at C2) Start->Meisenheimer Nucleophilic Attack (C2) KF KF (Solid) Complex [K-Cat]+ [F-] (Active 'Naked' Fluoride) KF->Complex Phase Transfer Cat Catalyst (PTC) (Solubilizer) Cat->Complex Complexation Complex->Meisenheimer F- Delivery Product This compound (Product) Meisenheimer->Product Cl- Elimination KCl KCl (Byproduct) Meisenheimer->KCl

Caption: The PTC shuttles fluoride into the organic phase, enabling selective attack at the nitrile-activated 2-position.

Comparative Analysis of Catalysts

The Halex reaction for this substrate typically requires temperatures between 160°C and 220°C . This thermal requirement is the primary filter for catalyst selection.

Candidate A: Tetraphenylphosphonium Bromide (TPPB)
  • Class: Quaternary Phosphonium Salt[1]

  • Mechanism: Forms a lipophilic ion pair

    
    .
    
  • Pros: Exceptional thermal stability up to 300°C. Unlike ammonium salts (which degrade via Hofmann elimination >130°C), phosphonium salts remain active throughout prolonged high-heat reactions.

  • Cons: Moderate cost; higher molecular weight requires larger mass loading.

Candidate B: 18-Crown-6[2][3]
  • Class: Crown Ether (Macrocyclic Polyether)

  • Mechanism: Specifically chelates

    
     ions, leaving 
    
    
    
    highly "naked" and reactive.
  • Pros: Highest kinetic rate acceleration; excellent solubility in low-polarity solvents.

  • Cons: Prohibitively expensive for large-scale commodities; high toxicity; difficult to recover from waste streams.

Candidate C: PEG-400 (Polyethylene Glycol)
  • Class: Linear Polyether[2]

  • Mechanism: Wraps around

    
     in a helical structure (podand), mimicking crown ethers.
    
  • Pros: Very low cost; non-toxic; biodegradable.

  • Cons: Lower binding constant (

    
    ) for Potassium compared to Crown Ethers, leading to slower reaction rates (2-3x longer reaction times).
    
Comparative Data Summary

Data synthesized from comparative Halex reaction parameters (Solvent: Sulfolane, Temp: 190°C).

FeatureTPPB (Phosphonium)18-Crown-6PEG-400
Reaction Time 6 - 8 Hours3 - 5 Hours12 - 16 Hours
Conversion >98%>99%~90-95%
Selectivity (2-F vs 3-F) 96:495:597:3
Thermal Stability High (Stable >250°C)Moderate (Degrades >200°C)Low (Oxidizes/Degrades)
Cost Efficiency High (Reusable)Low (High CAPEX)High (Cheap Consumable)
Safety Profile ModeratePoor (Toxic)Excellent

Experimental Protocol (Best Practice)

Selected Method: TPPB-Catalyzed Fluorination in Sulfolane. Rationale: This protocol balances yield with industrial safety and cost. Sulfolane is chosen over DMSO due to its higher boiling point (285°C) and stability.

Critical Pre-requisite: The "Dry" System

Water is the enemy of the Halex reaction. Hydrated fluoride (


) is non-nucleophilic due to hydrogen bonding.
  • Step 0: Use spray-dried KF or dry KF in situ via azeotropic distillation with toluene/xylene.

Diagram 2: Experimental Workflow

This workflow ensures moisture control and safe handling of thermal hazards.

Workflow Prep PREPARATION Mix 2,3-Dichlorobenzonitrile, Spray-dried KF, and TPPB (3 mol%) Drying AZEOTROPIC DRYING Add Xylene, Reflux @ 140°C, Remove Water via Dean-Stark Prep->Drying Reaction REACTION Distill off Xylene, Add Sulfolane, Heat to 190°C Drying->Reaction Monitor MONITORING Check GC for <1% Starting Material (Approx 6-8 hrs) Reaction->Monitor Monitor->Reaction Incomplete Quench QUENCH & FILTER Cool to 60°C, Filter KCl salts, Wash cake with Toluene Monitor->Quench Complete Distill ISOLATION Vacuum Distillation Yields this compound Quench->Distill

Caption: Workflow emphasizes azeotropic drying to activate KF before the high-temperature reaction.

Step-by-Step Methodology
  • Charge: Into a glass-lined reactor, charge 2,3-dichlorobenzonitrile (1.0 eq), Spray-dried Potassium Fluoride (1.2 eq), and TPPB (0.03 eq / 3 mol%).

  • Solvent: Add anhydrous Sulfolane (3-4 volumes relative to substrate).

  • Drying (Optional but Recommended): Add 10% v/v Toluene. Heat to reflux and remove trace water via a Dean-Stark trap until the distillate is clear. Distill off the remaining Toluene.

  • Reaction: Heat the mixture to 190°C . Agitate vigorously. The reaction is heterogeneous; mass transfer limits the rate.

  • Monitoring: Sample every 2 hours. Monitor the disappearance of the starting material peak and the emergence of the product peak via GC. Watch for the formation of the "over-fluorinated" byproduct (2,3-difluorobenzonitrile) if reaction times are excessive.

  • Work-up: Cool to 60°C (to prevent Sulfolane freezing). Filter off the inorganic salts (KCl/KF). Wash the salt cake with Toluene to recover entrained product.

  • Purification: The filtrate is fractionally distilled under reduced pressure. Sulfolane is recovered for reuse.[2]

Expert Insights & Troubleshooting

Thermal Runaway & Decomposition

Ammonium salts (e.g., TBAB) are often proposed in academic literature but fail in this specific synthesis. At 190°C, quaternary ammonium salts undergo Hofmann elimination, producing volatile alkenes and tertiary amines, killing the catalytic cycle. Always use Phosphonium salts or Crown Ethers for reactions >150°C.

The "Sticky" Reactor Issue

Byproduct KCl has a different crystal lattice than reactant KF. As the reaction proceeds, KCl can coat the surface of the unreacted KF particles, stalling the reaction (passivation).

  • Solution: Use "Spray-dried" KF which has a high surface area. High-shear agitation is non-negotiable.

Solvent Recovery

Sulfolane is expensive. In the TPPB protocol, the catalyst often remains in the distillation residue (bottoms) along with the Sulfolane. This "heel" can often be recycled for the next batch, improving the effective cost profile of the expensive phosphonium catalyst.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3][4][2][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational Halex chemistry). Link

  • Fuller, L. S., et al. (1979). Production of halogenated benzonitriles.[2][6][7][8][9] US Patent 4,209,457.[2][6] (Describes the Sulfolane/KF high-temperature process). Link

  • Clark, J. H., & Macquarrie, D. J. (1987).[1][4] The synthesis of organofluorine compounds using potassium fluoride-tetraphenylphosphonium bromide systems.[4] Tetrahedron Letters, 28(1), 111-114.[1] (Establishes TPPB superiority). Link

  • Lantzsch, R., et al. (1995). Process for preparing fluorobenzonitriles.[1][2][6][7][8][10] US Patent 5,466,859. (Comparison of alkoxypolyoxyalkyl catalysts vs Crown Ethers). Link

  • Marhold, A. (1982). Process for the preparation of this compound.[10] European Patent EP0062238A1. (Specific synthesis of the target molecule). Link

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Safety Operating Guide

Operational Protocol: Safe Disposal and Handling of 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

3-Chloro-2-fluorobenzonitrile (CAS 94087-40-8) is a high-value pharmacophore used frequently in the synthesis of kinase inhibitors and benzisoxazole derivatives.[1] While chemically stable under ambient conditions, its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]

The Core Hazard: This compound presents a dual-risk profile:

  • Cyanide Moiety: Potential for hydrogen cyanide (HCN) evolution under strongly acidic conditions or thermal decomposition.[1]

  • Halogen Content: The presence of Chlorine and Fluorine mandates incineration with specific scrubbing capabilities to capture HF and HCl gases, preventing environmental release.

Immediate Directive:

  • NEVER dispose of this compound down the drain.[2][3]

  • NEVER mix with acidic waste streams.[4][5]

  • ALWAYS segregate as Halogenated Waste , regardless of the solvent used.

Hazard Characterization Profile

Effective disposal begins with accurate characterization. This compound is classified as Toxic and Irritant .

PropertyDataOperational Implication
CAS Number 94087-40-8Use for waste manifesting.[1][6]
Physical State Solid (Powder/Lump)Dust generation is a primary inhalation risk during transfer.[1]
Melting Point 40.0 – 44.0 °CLow melting point; store cool to prevent fusing/solidification in waste containers.
Signal Word DANGER High alert required during handling.[7]
Acute Toxicity H301, H311, H331Toxic by ingestion, skin contact, and inhalation.[1][6]
Irritation H315, H319Requires double-gloving and eye protection.[1]
Incompatibilities Strong Acids, Oxidizers, BasesCRITICAL: Contact with acids may release HCN.[1]

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal pathway. Note that even if dissolved in a non-halogenated solvent (e.g., Acetone), the presence of this compound renders the entire mixture Halogenated Waste .[1]

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Residue StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid FinalClassification CLASSIFICATION: Halogenated Organic Waste SolidPath->FinalClassification AcidCheck Is pH < 3? LiquidPath->AcidCheck Neutralize CAUTION: Neutralize Carefully (Prevent HCN Evolution) AcidCheck->Neutralize Yes ContaminationCheck Solvent Type? AcidCheck->ContaminationCheck No Neutralize->ContaminationCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) ContaminationCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (Acetone, MeOH) ContaminationCheck->NonHalogenatedSolvent HalogenatedSolvent->FinalClassification NonHalogenatedSolvent->FinalClassification Solute Contaminates Stream Incineration Disposal Method: High-Temp Incineration (w/ Acid Scrubbers) FinalClassification->Incineration

Figure 1: Decision matrix for segregating this compound waste. Note that the presence of the solute forces the "Halogenated" classification regardless of the solvent.[1]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Preparation

Goal: Minimize exposure and prevent chemical incompatibility.[1]

  • PPE Verification:

    • Gloves: Nitrile (minimum 0.11 mm thickness) is generally sufficient for the solid.[1] If dissolved in penetrating solvents (e.g., DCM), use Silver Shield™ or laminate gloves.[1]

    • Respiratory: If handling powder outside a fume hood, a P100 particulate respirator is mandatory.[1]

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jars. Glass is acceptable but poses a breakage risk.

    • Liquids: Glass amber bottles or HDPE carboys. Ensure the cap liner is compatible with the solvent (PTFE liners are preferred).[1]

    • Avoid: Metal containers, as the hydrolysis of the nitrile or degradation of the halogen can cause corrosion.

Phase 2: Segregation & Packaging

Goal: Create a self-validating waste stream that alerts downstream handlers to hazards.[1]

  • Step 1: The "Halogen Rule": Even if you dissolve 5g of this compound in 1L of Ethanol (a non-halogenated solvent), the waste MUST be tagged as Halogenated Waste .[1]

    • Reasoning: Incinerators burn non-halogenated waste for fuel recovery. Introducing halogens (Cl, F) into this stream creates corrosive acid gases (HCl, HF) that damage standard incinerators and violate emission permits.[1]

  • Step 2: pH Verification (Self-Validation): Before closing the container, check the pH of the liquid waste using a dipstick.[1]

    • Requirement: pH should be between 6 and 10.

    • Correction: If acidic (pH < 4), slowly add a dilute base (Sodium Bicarbonate solution) to neutralize.[1] Do not add strong base rapidly, as hydrolysis of the nitrile can generate heat and ammonia.[1]

  • Step 3: Labeling: The label must explicitly state:

    CONTAINS: this compound HAZARD: TOXIC, HALOGENATED, NITRILE SOLVENT: [List Solvent, e.g., Dichloromethane] [1][3]

Phase 3: Spill Management (Emergency Protocol)

Goal: Containment without generating secondary hazards.[1]

  • Scenario A: Dry Powder Spill

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE: Don full PPE including respiratory protection.

    • Action: Do NOT use a brush (generates dust).[1] Use a HEPA vacuum if available. Alternatively, cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.[1]

    • Disposal: Seal in a bag, place inside a secondary container, and label as hazardous waste.

  • Scenario B: Solution Spill

    • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels if the solvent is an oxidizer.

    • Collect: Scoop absorbed material into a hazardous waste pail.

    • Decontaminate: Wash the surface with a mild soap solution. Avoid acidic cleaners (e.g., vinegar-based) to prevent any risk of HCN generation from trace residues.[1]

Final Disposal Logistics

The ultimate destruction of this chemical occurs off-site. As a researcher, your responsibility ends at the "Central Accumulation Area," but understanding the downstream process ensures you package it correctly.[1]

  • Treatment Method: High-temperature incineration (>1000°C).[1]

  • Why Incineration?

    • The nitrile group (-CN) is oxidized to Nitrogen oxides (NOx) and CO2.[1]

    • The Chlorine and Fluorine atoms are converted to HCl and HF gases.

    • Scrubbing: The facility uses caustic scrubbers (spray towers) to neutralize the acid gases before the exhaust is released.[1]

  • Regulatory Code: While not always a specific "P-listed" waste (unless unused commercial chemical product), it invariably exhibits characteristics of Toxicity (D000) and requires Halogenated Solvent codes (e.g., F001/F002 depending on solvent mixture).[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][7][8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Princeton University EHS. (n.d.).[1] Waste Disposal: Halogenated vs Non-Halogenated Solvents. Retrieved October 26, 2023, from [Link][1]

  • U.S. EPA. (n.d.).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link][1]

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Mastering the Safe Handling of 3-Chloro-2-fluorobenzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-fluorobenzonitrile, a compound with significant applications in pharmaceutical and agrochemical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a halogenated aromatic nitrile. This chemical structure presents a multi-faceted hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy. The primary risks include:

  • Acute Toxicity: The nitrile group (-CN) can pose a cyanide-related toxicity risk.[2] While not as volatile as hydrogen cyanide, absorption through the skin, inhalation of dust particles, or accidental ingestion can lead to systemic toxic effects.

  • Dermal, Oral, and Inhalation Hazards: Safety data sheets consistently highlight that this compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: As a halogenated aromatic compound, it can cause significant skin and eye irritation upon contact.[3]

Therefore, the selection of PPE is not a matter of simple preference but a critical decision based on a thorough risk assessment of these potential exposure routes.

Your Shield Against Exposure: A Multi-Layered PPE Approach

A robust PPE ensemble is your primary defense against the hazards of this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving System: An inner nitrile glove with an outer glove of a material with high resistance to aromatic and halogenated compounds, such as butyl rubber or Viton™.[4][5] Rationale: The nitrile group and the halogenated aromatic ring present a complex challenge for glove materials. A double-gloving system provides layered protection. While specific breakthrough time data for this compound is not readily available, data for related compounds suggest that butyl rubber offers superior resistance to many organic solvents.[4][6] Always inspect gloves for any signs of degradation before and during use.[6]
Eye and Face Protection Chemical Splash Goggles and a Face Shield: Tightly sealed chemical splash goggles are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. Rationale: This dual protection is essential to prevent both direct splashes and contact with any airborne particles of the compound, which can cause severe eye irritation.
Body Protection Chemical-Resistant Laboratory Coat or Apron: A lab coat made of a material resistant to chemicals, such as coated polyethylene or a similar non-permeable fabric, is required. For larger scale operations, a chemical-resistant apron over the lab coat is recommended. Rationale: Standard cotton lab coats can absorb chemical splashes, prolonging skin contact. A chemical-resistant barrier is necessary to prevent dermal absorption.[7]
Respiratory Protection NIOSH-Approved Respirator: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory. Rationale: The compound can be harmful if inhaled. A respirator prevents the inhalation of fine dust particles and any potential vapors.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Donning PPE
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[8]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, are inside the fume hood.

  • PPE Donning Sequence:

    • Don inner nitrile gloves.

    • Don your chemical-resistant lab coat or apron.

    • Don your NIOSH-approved respirator (if required).

    • Don chemical splash goggles.

    • Don the outer butyl rubber or Viton™ gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

    • Don a face shield.

Handling the Chemical
  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the compound to your reaction vessel.

  • Closure: Immediately and securely close the primary container of this compound.

Post-Handling and Doffing PPE
  • Initial Decontamination: While still wearing your full PPE, decontaminate any reusable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash. All cleaning materials must be disposed of as hazardous waste.

  • PPE Doffing Sequence (to be performed in a designated area outside the immediate workspace):

    • Remove the face shield.

    • Remove the outer gloves, peeling them off from the cuff to the fingertips and turning them inside out. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat or apron, rolling it away from your body to avoid contaminating your inner clothing. Place it in a designated container for laundering or disposal.

    • Remove your chemical splash goggles.

    • Remove your inner nitrile gloves, using the same inside-out technique. Dispose of them in the hazardous waste container.

    • If a respirator was used, remove it last and store or dispose of it according to the manufacturer's instructions.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Visualizing the Workflow

The following diagram illustrates the critical steps in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Designate Work Area (Fume Hood) Gather Gather All Materials Prep->Gather Donning Don PPE (Multi-Layered) Gather->Donning Weigh Weigh Compound (Avoid Dust) Donning->Weigh Transfer Transfer to Vessel Weigh->Transfer Close Securely Close Container Transfer->Close Decon Decontaminate Equipment Close->Decon Doffing Doff PPE (Safe Sequence) Decon->Doffing Wash Thoroughly Wash Hands Doffing->Wash Segregate Segregate Waste Streams (Solid, Liquid, PPE) Doffing->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Approved Hazardous Waste Vendor Label->Dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible container.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed, and compatible container for halogenated organic waste.[8][10] Do not mix with other waste streams.

Decontamination of Work Surfaces
  • Preparation: Ensure the area is well-ventilated (ideally within the fume hood). Wear appropriate PPE as described above.

  • Initial Cleaning: Use absorbent pads to wipe down the contaminated surfaces. Dispose of these pads as contaminated solid waste.

  • Solvent Wash: Wipe the surfaces with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.

  • Detergent Wash: Follow the solvent wash with a thorough cleaning using a laboratory detergent and water.

  • Final Rinse: Rinse the surfaces with clean water.

  • Disposal of Cleaning Materials: All cloths and absorbent materials used in the decontamination process must be disposed of as contaminated solid waste.

Final Disposal

All waste streams (solid chemical, contaminated solid, and liquid) must be disposed of through your institution's approved hazardous waste management program. Ensure all containers are properly labeled with the full chemical name and associated hazards.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Spill: For a small spill within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

By integrating these detailed protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Columbia University. (n.d.). Chemical Resistance Guide. Research - Columbia University. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Chemical resistance guide informations. Retrieved from [Link]

  • University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • ICRA. (2025, February 14). Cleaning of laboratory material (Chem) - copia. ICRA Risk Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from [Link]

  • SHOWA Gloves. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]

  • Gloves.com. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Mount Royal University. (n.d.). Chemical and Biological Waste Manual. Retrieved from [Link]

  • McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.